Lignoceric acid
Description
Structure
2D Structure
Properties
IUPAC Name |
tetracosanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H48O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26/h2-23H2,1H3,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZZGJDVWLFXDLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H48O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
18080-73-4 (hydrochloride salt), 66502-42-9 (silver(1+) salt) | |
| Record name | Lignoceric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000557595 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6021664 | |
| Record name | Tetracosanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6021664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White solid; [Sigma-Aldrich MSDS], Solid | |
| Record name | Lignoceric acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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| Record name | Tetracosanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002003 | |
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CAS No. |
557-59-5 | |
| Record name | Tetracosanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=557-59-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Lignoceric acid | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000557595 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetracosanoic acid | |
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| Record name | Tetracosanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6021664 | |
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| Record name | Tetracosanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | LIGNOCERIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RK3VCW5Y1L | |
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| Record name | Tetracosanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002003 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
84.2 °C | |
| Record name | Tetracosanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002003 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Biosynthesis and Metabolic Pathways of Tetracosanoic Acid
Enzymatic Mechanisms of Tetracosanoic Acid Synthesis
The synthesis of tetracosanoic acid is an extension of the fatty acid synthesis pathway, starting from shorter long-chain fatty acid precursors, typically C16 or C18 acyl-CoAs. nih.govresearchgate.net The process involves a cyclical series of four enzymatic reactions that sequentially add two-carbon units from malonyl-CoA to the growing acyl chain. nih.gov
The first and rate-limiting step of VLCFA elongation is catalyzed by 3-ketoacyl-CoA synthase (KCS). nih.govnih.gov This enzyme facilitates the condensation of a long-chain acyl-CoA with a two-carbon unit derived from malonyl-CoA, forming a 3-ketoacyl-CoA intermediate. researchgate.net The substrate specificity of the particular KCS isoform is the primary determinant of the final chain length of the fatty acid produced. nih.gov For the synthesis of tetracosanoic acid (C24), the KCS enzyme must be capable of utilizing a C22 acyl-CoA as its substrate. nih.govresearchgate.net
Genetic and biochemical studies, particularly in the model plant Arabidopsis thaliana, have identified specific KCS isoforms responsible for producing C24 fatty acids.
KCS9: This isoform is crucial for the elongation of C22 to C24 fatty acids. nih.govoup.com Knockout mutants of the kcs9 gene show a significant reduction in C24 VLCFAs and a corresponding accumulation of C20 and C22 VLCFAs. nih.govresearchgate.net This demonstrates that KCS9 is directly involved in the synthesis of tetracosanoic acid, which serves as a precursor for cuticular waxes, suberins, and membrane lipids like sphingolipids and phospholipids (B1166683). nih.govresearchgate.net
KCS17: This enzyme also plays a role in the elongation of C22 to C24 VLCFAs. nih.govresearchgate.net Research has shown that KCS17 is particularly important for synthesizing the tetracosanoic acid required for seed coat suberin formation. nih.govresearchgate.net In kcs17 mutants, the levels of C24 VLCFAs and their derivatives are significantly reduced, while C22 VLCFAs accumulate. nih.gov
The table below summarizes the impact of KCS isoform mutations on VLCFA levels, highlighting their role in tetracosanoic acid synthesis.
| Gene/Mutant | Precursor Fatty Acid (C22) Level | Product Fatty Acid (C24) Level | Primary Function |
| Wild Type | Normal | Normal | Baseline VLCFA synthesis |
| kcs9 knockout | Accumulated | Significantly Reduced | Synthesis of C24 precursors for waxes, suberins, and membrane lipids nih.govresearchgate.net |
| kcs17 knockout | Accumulated | Significantly Reduced | Synthesis of C24 precursors for seed coat suberin nih.govresearchgate.net |
The KCS enzyme does not function in isolation but as part of the membrane-bound fatty acid elongase (FAE) complex. Following the initial condensation step by KCS, three subsequent reactions are carried out by other core enzymes to complete the two-carbon extension cycle. nih.govresearchgate.net These enzymes generally have broad substrate specificities. nih.gov Protein-protein interaction studies have confirmed that KCS isoforms form complexes with these enzymes. researchgate.netnih.gov
The core enzymes of the FAE complex are:
β-ketoacyl-CoA Reductase (KCR): Reduces the 3-ketoacyl-CoA intermediate to 3-hydroxyacyl-CoA. researchgate.net
β-hydroxyacyl-CoA Dehydratase (PAS2/HCD): Dehydrates the 3-hydroxyacyl-CoA to form a trans-2,3-enoyl-CoA. researchgate.net
Enoyl-CoA Reductase (ECR): Reduces the trans-2,3-enoyl-CoA to a saturated acyl-CoA, which is now two carbons longer than the original substrate. researchgate.net
This newly elongated acyl-CoA can then serve as a substrate for another round of elongation until the target chain length, such as C24, is achieved. researchgate.net Studies have demonstrated that KCS9 and KCS17 physically interact with KCR, PAS2, and ECR, confirming their association within the FAE complex to efficiently synthesize VLCFAs. researchgate.netnih.govresearchgate.net
Tetracosanoic Acid Integration into Complex Lipid Structures
Once synthesized, tetracosanoic acid is activated to tetracosanoyl-CoA and incorporated into various classes of lipids, where it contributes to their structural and functional properties. nih.gov
Tetracosanoic acid is a prominent component of sphingolipids, particularly in cerebrosides and sphingomyelin. wikipedia.org The core of a sphingolipid is ceramide, which is formed when a fatty acid is attached to a sphingoid base (like sphingosine) via an amide linkage. nih.gov VLCFAs, including tetracosanoic acid, are frequently used for this acylation step, catalyzed by ceramide synthase enzymes. libretexts.org The incorporation of very-long-chain fatty acids like tetracosanoic acid into ceramides (B1148491) is critical for the function of sphingolipids in forming stable, ordered membrane domains (lipid rafts) and in providing barrier functions, for instance, in the skin. libretexts.org
Phospholipids are the primary components of cellular membranes. aocs.org They consist of a glycerol (B35011) backbone, two fatty acids, and a phosphate-containing head group. khanacademy.org While the most common fatty acids in phospholipids are C16 and C18, VLCFAs like tetracosanoic acid can also be incorporated. nih.govnih.gov This incorporation occurs through the esterification of tetracosanoyl-CoA to the glycerol backbone, typically at the sn-1 or sn-2 position, during phospholipid synthesis. aocs.org The presence of tetracosanoic acid in phospholipids influences the physical properties of the membrane, such as its thickness and fluidity, and can affect the function of membrane-embedded proteins. nih.govnih.gov
Suberin and Cuticular Wax Formation in Plants
In the plant kingdom, tetracosanoic acid is a vital precursor for the synthesis of suberin and cuticular waxes, which are complex lipid polymers essential for protecting plants against environmental stresses. nih.govnih.gov These protective barriers control water loss, gas exchange, and defend against pathogens. nih.gov
The formation of tetracosanoic acid is part of the VLCFA biosynthesis pathway, which occurs in the endoplasmic reticulum. This process involves the sequential addition of two-carbon units from malonyl-CoA to a growing acyl-CoA chain. nih.govnih.gov A key rate-limiting step in this elongation process is catalyzed by a family of enzymes known as 3-ketoacyl-CoA synthases (KCS). nih.govresearchgate.net Specific KCS enzymes exhibit substrate specificity and are responsible for producing VLCFAs of particular chain lengths required for different biological functions.
Research in the model plant Arabidopsis thaliana has identified specific KCS enzymes critical for tetracosanoic acid production.
KCS9 has been shown to be involved in the elongation of C22 to C24 fatty acids. Knockout mutants of the KCS9 gene exhibited a significant reduction in C24 VLCFAs, which are necessary precursors for the biosynthesis of cuticular waxes and aliphatic suberins. nih.govnih.govresearchgate.net
KCS17 plays a crucial role in synthesizing C24 VLCFAs specifically required for the formation of the suberin layer in seed coats. nih.govresearchgate.net In kcs17 mutant seeds, the levels of C24 VLCFAs and their derivatives were reduced by approximately half compared to wild-type seeds. nih.gov This deficiency leads to increased seed coat permeability and delayed germination under stress conditions, highlighting the importance of tetracosanoic acid for seed protection. nih.govresearchgate.net
KCS2 and KCS20 are also involved in producing C22 and C24 VLCFAs, contributing to the biosynthesis of cuticular wax and suberin in roots. frontiersin.orgmdpi.com
Once synthesized, tetracosanoic acid is further modified and incorporated into the complex polyester (B1180765) matrix of suberin or the diverse mixture of lipids that constitute cuticular wax. nih.gov
Table 1: Key Enzymes in Tetracosanoic Acid Biosynthesis for Plant Waxes and Suberin
| Enzyme Name | Gene (in Arabidopsis) | Function |
|---|---|---|
| 3-ketoacyl-CoA synthase 9 | KCS9 | Elongation of C22 to C24 fatty acids for cuticular waxes and suberin. nih.govnih.gov |
| 3-ketoacyl-CoA synthase 17 | KCS17 | Synthesis of C24 VLCFAs for seed coat suberin. nih.govresearchgate.net |
| 3-ketoacyl-CoA synthase 2/20 | KCS2/KCS20 | Elongation of C20 to C22/C24 VLCFAs for root suberin and wax. frontiersin.orgmdpi.com |
| 3-ketoacyl-CoA reductase | KCR1 | Reduction step in the fatty acid elongation cycle. nih.gov |
| 3-hydroxyacyl-CoA dehydratase | PAS2 | Dehydration step in the fatty acid elongation cycle. nih.gov |
Catabolism and Degradation of Tetracosanoic Acid
The breakdown of tetracosanoic acid and other VLCFAs occurs primarily within specialized cellular organelles called peroxisomes. This process is distinct from the beta-oxidation of shorter-chain fatty acids, which mainly takes place in mitochondria.
Peroxisomal β-Oxidation of Very Long Chain Fatty Acids
Peroxisomal β-oxidation is a multi-step process that shortens VLCFAs into medium-chain fatty acids. These shortened fatty acids can then be transported to mitochondria for complete oxidation to generate energy. mdpi.com The peroxisomal pathway involves a series of enzymatic reactions catalyzed by different proteins than those in mitochondria. nih.gov The first step, a dehydrogenation reaction, is catalyzed by an acyl-CoA oxidase. frontiersin.orgnih.gov Unlike mitochondrial oxidation, this initial step in peroxisomes transfers electrons directly to oxygen, producing hydrogen peroxide (H₂O₂). nih.govnih.gov
Role of Lignoceroyl-CoA Ligase in Tetracosanoic Acid Metabolism
Before tetracosanoic acid can enter the β-oxidation spiral, it must first be activated. This crucial first step involves the conversion of the free fatty acid into its coenzyme A (CoA) derivative, lignoceroyl-CoA. This reaction is catalyzed by a very-long-chain acyl-CoA synthetase (ACSVL), also known as lignoceroyl-CoA ligase. nih.gov This enzyme is located in the peroxisomal membrane and is specific for VLCFAs. nih.govscite.ai The activation of tetracosanoic acid is essential for its subsequent transport into the peroxisome and its degradation. Studies have shown that while mitochondria and microsomes also contain acyl-CoA ligases, the peroxisomal enzyme is distinct and specifically responsible for activating VLCFAs like lignoceric acid. nih.govpnas.org
Impaired Peroxisomal Oxidation and Associated Metabolic Dysregulation
Defects in the peroxisomal β-oxidation pathway lead to the accumulation of VLCFAs, including tetracosanoic acid, in plasma and tissues. nih.govmedscape.com This buildup is the biochemical hallmark of a class of severe genetic disorders known as peroxisomal disorders. medscape.com
X-linked Adrenoleukodystrophy (X-ALD): This is the most common peroxisomal disorder and is often associated with a defect in the ABCD1 gene, which codes for a peroxisomal membrane transporter responsible for importing VLCFA-CoA esters into the peroxisome. nih.gov However, foundational research also identified a direct deficiency in peroxisomal lignoceroyl-CoA ligase activity as a key enzymatic defect in both childhood ALD (C-ALD) and adrenomyeloneuropathy (AMN). nih.govscite.ainih.gov Studies on cultured skin fibroblasts from patients showed a significantly reduced ability to oxidize this compound, while the oxidation of its activated form, lignoceroyl-CoA, was normal. nih.govscite.ai This pinpointed the defect to the activation step catalyzed by lignoceroyl-CoA ligase. nih.gov
Zellweger Spectrum Disorders (ZSD): These are a group of conditions caused by defects in peroxisome biogenesis, resulting in the absence or reduction of functional peroxisomes. nih.govyoutube.com Consequently, all peroxisomal metabolic functions, including the β-oxidation of VLCFAs, are impaired. nih.gov This leads to a massive accumulation of VLCFAs (C24 and C26) in the brain, liver, and kidneys, contributing to severe neurological dysfunction and other systemic problems. medscape.comyoutube.com
The accumulation of VLCFAs is believed to have deleterious effects on cell membrane structure and function and may trigger inflammatory responses in tissues like the brain's white matter. medscape.com
Table 2: Impact of Impaired this compound Oxidation in X-ALD Fibroblasts
| Substrate | Patient Group | Oxidation Rate (% of Control) |
|---|---|---|
| [1-¹⁴C]this compound (C24:0) | Childhood ALD (C-ALD) | 43% nih.govscite.ai |
| [1-¹⁴C]this compound (C24:0) | Adrenomyeloneuropathy (AMN) | 36% nih.govscite.ai |
| [1-¹⁴C]lignoceroyl-CoA | Childhood ALD (C-ALD) | 109% nih.govscite.ai |
This data demonstrates that the defect lies in the activation of this compound, not in its subsequent oxidation.
Metabolic Interplay and Regulatory Networks Affecting Tetracosanoic Acid Levels
The concentration of tetracosanoic acid within a cell is tightly controlled by the balance between its synthesis (elongation) and its degradation (peroxisomal β-oxidation). This balance is influenced by a complex network of regulatory mechanisms and interplay with other metabolic pathways.
Cross-talk with Other Fatty Acid Metabolic Pathways
Peroxisomal and mitochondrial fatty acid oxidation pathways are not isolated but are part of a coordinated metabolic network. nih.gov Peroxisomes are responsible for chain-shortening complex fatty acids, including VLCFAs like tetracosanoic acid, that cannot be directly handled by mitochondria. mdpi.comresearchgate.net The products of peroxisomal β-oxidation, such as acetyl-CoA and medium-chain acyl-CoAs, are then shuttled to mitochondria for complete oxidation to generate ATP. mdpi.comnih.gov This functional cooperation highlights a significant metabolic interplay between the two organelles.
Dysregulation of VLCFA metabolism can have wider impacts on cellular homeostasis. For example, the loss of the VLCFA-coenzyme A synthetase in yeast, which is essential for utilizing tetracosanoic acid and other VLCFAs, leads to increased saturation of cellular membranes. nih.gov This change in membrane lipid composition can cause stress in the endoplasmic reticulum and induce the unfolded protein response (UPR), a cellular stress response pathway. nih.gov This indicates a cross-talk between VLCFA metabolism and cellular mechanisms that monitor protein and membrane quality control. The regulation of genes involved in VLCFA metabolism is also interconnected with other lipid synthesis pathways, ensuring that the production of various fatty acids is balanced according to the cell's needs. nih.govresearchgate.net
Compound Glossary
| Compound Name | Abbreviation |
| Tetracosanoic acid | C24:0 |
| This compound | C24:0 |
| Malonyl-CoA | |
| Acyl-CoA | |
| Lignoceroyl-CoA | |
| Hydrogen peroxide | H₂O₂ |
| Acetyl-CoA | |
| Coenzyme A | CoA |
An Examination of Tetracosanoic Acid: From Biosynthesis to Metabolic Regulation
Tetracosanoic acid, also known as this compound, is a saturated very-long-chain fatty acid (VLCFA) with a 24-carbon backbone. This compound plays crucial roles in various biological systems, from forming protective barriers in plants to its involvement in human metabolic pathways. This article explores the biosynthesis, catabolism, and metabolic regulation of tetracosanoic acid, adhering to a focused examination of its biochemical journey.
Suberin and Cuticular Wax Formation in Plants
In the plant kingdom, tetracosanoic acid is a vital precursor for the synthesis of suberin and cuticular waxes, which are complex lipid polymers essential for protecting plants against environmental stresses. nih.govnih.gov These protective barriers control water loss, gas exchange, and defend against pathogens. nih.gov
The formation of tetracosanoic acid is part of the VLCFA biosynthesis pathway, which occurs in the endoplasmic reticulum. This process involves the sequential addition of two-carbon units from malonyl-CoA to a growing acyl-CoA chain. nih.govnih.gov A key rate-limiting step in this elongation process is catalyzed by a family of enzymes known as 3-ketoacyl-CoA synthases (KCS). nih.govresearchgate.net Specific KCS enzymes exhibit substrate specificity and are responsible for producing VLCFAs of particular chain lengths required for different biological functions.
Research in the model plant Arabidopsis thaliana has identified specific KCS enzymes critical for tetracosanoic acid production.
KCS9 has been shown to be involved in the elongation of C22 to C24 fatty acids. Knockout mutants of the KCS9 gene exhibited a significant reduction in C24 VLCFAs, which are necessary precursors for the biosynthesis of cuticular waxes and aliphatic suberins. nih.govnih.govresearchgate.net
KCS17 plays a crucial role in synthesizing C24 VLCFAs specifically required for the formation of the suberin layer in seed coats. nih.govresearchgate.net In kcs17 mutant seeds, the levels of C24 VLCFAs and their derivatives were reduced by approximately half compared to wild-type seeds. nih.gov This deficiency leads to increased seed coat permeability and delayed germination under stress conditions, highlighting the importance of tetracosanoic acid for seed protection. nih.govresearchgate.net
KCS2 and KCS20 are also involved in producing C22 and C24 VLCFAs, contributing to the biosynthesis of cuticular wax and suberin in roots. frontiersin.orgmdpi.com
Once synthesized, tetracosanoic acid is further modified and incorporated into the complex polyester matrix of suberin or the diverse mixture of lipids that constitute cuticular wax. nih.gov
Table 1: Key Enzymes in Tetracosanoic Acid Biosynthesis for Plant Waxes and Suberin
| Enzyme Name | Gene (in Arabidopsis) | Function |
|---|---|---|
| 3-ketoacyl-CoA synthase 9 | KCS9 | Elongation of C22 to C24 fatty acids for cuticular waxes and suberin. nih.govnih.gov |
| 3-ketoacyl-CoA synthase 17 | KCS17 | Synthesis of C24 VLCFAs for seed coat suberin. nih.govresearchgate.net |
| 3-ketoacyl-CoA synthase 2/20 | KCS2/KCS20 | Elongation of C20 to C22/C24 VLCFAs for root suberin and wax. frontiersin.orgmdpi.com |
| 3-ketoacyl-CoA reductase | KCR1 | Reduction step in the fatty acid elongation cycle. nih.gov |
| 3-hydroxyacyl-CoA dehydratase | PAS2 | Dehydration step in the fatty acid elongation cycle. nih.gov |
Catabolism and Degradation of Tetracosanoic Acid
The breakdown of tetracosanoic acid and other VLCFAs occurs primarily within specialized cellular organelles called peroxisomes. This process is distinct from the beta-oxidation of shorter-chain fatty acids, which mainly takes place in mitochondria.
Peroxisomal β-Oxidation of Very Long Chain Fatty Acids
Peroxisomal β-oxidation is a multi-step process that shortens VLCFAs into medium-chain fatty acids. These shortened fatty acids can then be transported to mitochondria for complete oxidation to generate energy. mdpi.com The peroxisomal pathway involves a series of enzymatic reactions catalyzed by different proteins than those in mitochondria. nih.gov The first step, a dehydrogenation reaction, is catalyzed by an acyl-CoA oxidase. frontiersin.orgnih.gov Unlike mitochondrial oxidation, this initial step in peroxisomes transfers electrons directly to oxygen, producing hydrogen peroxide (H₂O₂). nih.govnih.gov
Role of Lignoceroyl-CoA Ligase in Tetracosanoic Acid Metabolism
Before tetracosanoic acid can enter the β-oxidation spiral, it must first be activated. This crucial first step involves the conversion of the free fatty acid into its coenzyme A (CoA) derivative, lignoceroyl-CoA. This reaction is catalyzed by a very-long-chain acyl-CoA synthetase (ACSVL), also known as lignoceroyl-CoA ligase. nih.gov This enzyme is located in the peroxisomal membrane and is specific for VLCFAs. nih.govscite.ai The activation of tetracosanoic acid is essential for its subsequent transport into the peroxisome and its degradation. Studies have shown that while mitochondria and microsomes also contain acyl-CoA ligases, the peroxisomal enzyme is distinct and specifically responsible for activating VLCFAs like this compound. nih.govpnas.org
Impaired Peroxisomal Oxidation and Associated Metabolic Dysregulation
Defects in the peroxisomal β-oxidation pathway lead to the accumulation of VLCFAs, including tetracosanoic acid, in plasma and tissues. nih.govmedscape.com This buildup is the biochemical hallmark of a class of severe genetic disorders known as peroxisomal disorders. medscape.com
X-linked Adrenoleukodystrophy (X-ALD): This is the most common peroxisomal disorder and is often associated with a defect in the ABCD1 gene, which codes for a peroxisomal membrane transporter responsible for importing VLCFA-CoA esters into the peroxisome. nih.gov However, foundational research also identified a direct deficiency in peroxisomal lignoceroyl-CoA ligase activity as a key enzymatic defect in both childhood ALD (C-ALD) and adrenomyeloneuropathy (AMN). nih.govscite.ainih.gov Studies on cultured skin fibroblasts from patients showed a significantly reduced ability to oxidize this compound, while the oxidation of its activated form, lignoceroyl-CoA, was normal. nih.govscite.ai This pinpointed the defect to the activation step catalyzed by lignoceroyl-CoA ligase. nih.gov
Zellweger Spectrum Disorders (ZSD): These are a group of conditions caused by defects in peroxisome biogenesis, resulting in the absence or reduction of functional peroxisomes. nih.govyoutube.com Consequently, all peroxisomal metabolic functions, including the β-oxidation of VLCFAs, are impaired. nih.gov This leads to a massive accumulation of VLCFAs (C24 and C26) in the brain, liver, and kidneys, contributing to severe neurological dysfunction and other systemic problems. medscape.comyoutube.com
The accumulation of VLCFAs is believed to have deleterious effects on cell membrane structure and function and may trigger inflammatory responses in tissues like the brain's white matter. medscape.com
Table 2: Impact of Impaired this compound Oxidation in X-ALD Fibroblasts
| Substrate | Patient Group | Oxidation Rate (% of Control) |
|---|---|---|
| [1-¹⁴C]this compound (C24:0) | Childhood ALD (C-ALD) | 43% nih.govscite.ai |
| [1-¹⁴C]this compound (C24:0) | Adrenomyeloneuropathy (AMN) | 36% nih.govscite.ai |
| [1-¹⁴C]lignoceroyl-CoA | Childhood ALD (C-ALD) | 109% nih.govscite.ai |
This data demonstrates that the defect lies in the activation of this compound, not in its subsequent oxidation.
Metabolic Interplay and Regulatory Networks Affecting Tetracosanoic Acid Levels
The concentration of tetracosanoic acid within a cell is tightly controlled by the balance between its synthesis (elongation) and its degradation (peroxisomal β-oxidation). This balance is influenced by a complex network of regulatory mechanisms and interplay with other metabolic pathways.
Cross-talk with Other Fatty Acid Metabolic Pathways
Peroxisomal and mitochondrial fatty acid oxidation pathways are not isolated but are part of a coordinated metabolic network. nih.gov Peroxisomes are responsible for chain-shortening complex fatty acids, including VLCFAs like tetracosanoic acid, that cannot be directly handled by mitochondria. mdpi.comresearchgate.net The products of peroxisomal β-oxidation, such as acetyl-CoA and medium-chain acyl-CoAs, are then shuttled to mitochondria for complete oxidation to generate ATP. mdpi.comnih.gov This functional cooperation highlights a significant metabolic interplay between the two organelles.
Dysregulation of VLCFA metabolism can have wider impacts on cellular homeostasis. For example, the loss of the VLCFA-coenzyme A synthetase in yeast, which is essential for utilizing tetracosanoic acid and other VLCFAs, leads to increased saturation of cellular membranes. nih.gov This change in membrane lipid composition can cause stress in the endoplasmic reticulum and induce the unfolded protein response (UPR), a cellular stress response pathway. nih.gov This indicates a cross-talk between VLCFA metabolism and cellular mechanisms that monitor protein and membrane quality control. The regulation of genes involved in VLCFA metabolism is also interconnected with other lipid synthesis pathways, ensuring that the production of various fatty acids is balanced according to the cell's needs. nih.govresearchgate.net
Hormonal and Environmental Regulation of Tetracosanoic Acid Homeostasis
The cellular concentration of tetracosanoic acid is tightly controlled through the regulation of its biosynthesis and degradation pathways. This regulation is multifactorial, involving a delicate orchestration of hormonal cues and adaptations to environmental stimuli.
Hormonal Regulation
The endocrine system plays a crucial role in modulating the enzymes responsible for the elongation of fatty acid chains and their subsequent breakdown through beta-oxidation. Key hormones, including insulin, glucagon, and thyroid hormones, have distinct effects on the metabolic fate of tetracosanoic acid.
Insulin: Primarily known for its role in glucose metabolism, insulin also exerts significant control over lipid metabolism. In the context of very-long-chain fatty acids (VLCFAs), insulin signaling has been shown to repress the expression of acyl-CoA synthetases. These enzymes are essential for the activation of fatty acids, a critical step for their entry into the beta-oxidation pathway for degradation. By downregulating these enzymes, insulin can indirectly lead to an accumulation of fatty acids, including tetracosanoic acid. Furthermore, research suggests that targeting peroxisomal beta-oxidation, the primary pathway for VLCFA degradation, may have implications for improving insulin resistance, highlighting the intricate link between VLCFA metabolism and insulin signaling. Studies have indicated that tetracosanoic acid levels within the triacylglycerol pool are positively associated with improved insulin sensitivity and β-cell function.
Glucagon: Acting antagonistically to insulin, glucagon is released in response to low blood glucose levels and signals the need to mobilize energy stores. The glucagon signaling pathway, through the activation of protein kinase A (PKA), initiates a cascade that leads to the upregulation of genes involved in fatty acid beta-oxidation. This includes the stimulation of hepatic beta-oxidation, which would enhance the degradation of tetracosanoic acid to provide energy.
The following table summarizes the primary effects of these key hormones on tetracosanoic acid metabolism:
| Hormone | Primary Metabolic State | Effect on Tetracosanoic Acid Synthesis | Effect on Tetracosanoic Acid Degradation | Net Effect on Cellular Tetracosanoic Acid Levels |
| Insulin | Fed State | Indirectly may lead to accumulation | Decreases (by repressing acyl-CoA synthetases) | Increase |
| Glucagon | Fasting State | Decreases | Increases (stimulates beta-oxidation) | Decrease |
| Thyroid Hormones | Varies | Increases (in liver), Decreases (in adipose tissue) | Increases | Varies by tissue |
Environmental Regulation
In addition to hormonal control, a range of environmental factors, from dietary intake to exposure to foreign compounds, can significantly influence the body's handling of tetracosanoic acid.
Dietary Factors: The composition of dietary fats plays a direct role in modulating the plasma levels of various fatty acids, including tetracosanoic acid. Research in animal models has demonstrated that the dietary intake of VLCFAs directly influences the ratio of tetracosenoic acid (a monounsaturated VLCFA) to tetracosanoic acid within cellular components like sphingomyelin in the liver. Human studies have also consistently shown that the fatty acid profile of the diet is reflected in the plasma fatty acid composition. Therefore, a diet high in saturated fats, particularly VLCFAs, could be expected to increase the circulating and tissue levels of tetracosanoic acid.
Xenobiotics: Exposure to xenobiotics, which are foreign chemical substances not naturally produced by the body, can disrupt normal lipid metabolism. While direct research on the effect of specific xenobiotics on tetracosanoic acid is limited, it is known that various environmental chemicals can interfere with fatty acid metabolism pathways. This interference can occur at multiple levels, including the expression of enzymes involved in fatty acid synthesis and oxidation.
Temperature Stress: The body's response to thermal stress can also impact lipid metabolism. Studies have shown that exposure to high temperatures can lead to alterations in the plasma lipidome. While specific data on tetracosanoic acid is emerging, it is plausible that temperature stress could influence the enzymes responsible for its metabolism as part of the body's adaptive response.
Air Pollution: Emerging research has linked exposure to air pollutants with altered fatty acid metabolism. While the specific impact on tetracosanoic acid is an area of ongoing investigation, these findings suggest that environmental pollutants could be a contributing factor to dysregulation of VLCFA homeostasis.
Biological Roles and Physiological Significance of Tetracosanoic Acid
Tetracosanoic Acid in Cellular Structures and Membrane Integrity
As a very long-chain fatty acid, tetracosanoic acid is an integral component of cellular membranes, particularly in the brain. medchemexpress.commedchemexpress.com Its presence and metabolism are vital for maintaining the structural and functional integrity of cells.
Impact on Lipid Bilayer Organization and Fluidity
The incorporation of tetracosanoic acid into the lipid bilayer significantly influences its organization and fluidity. swan.ac.uk The long, saturated chain of tetracosanoic acid affects how lipid molecules pack together within the membrane. nih.gov Generally, saturated fatty acids decrease membrane fluidity, while unsaturated fatty acids increase it. numberanalytics.com The length and saturation of fatty acid tails are critical factors that determine the packing of phospholipid molecules, thereby affecting the fluidity of the membrane. nih.gov The presence of VLCFAs like tetracosanoic acid can alter membrane fluidity and permeability, which has implications for various cellular functions.
Changes in membrane fluidity are crucial for numerous cellular processes. The fluidity of the lipid bilayer, often described by the fluid mosaic model, allows for the lateral movement of lipids and proteins within the membrane, which is essential for cell signaling, transport, and membrane trafficking. fiveable.me Factors such as temperature and the presence of other lipids like cholesterol also modulate membrane fluidity. fiveable.mewikipedia.org
Interactions with Membrane Proteins and Signaling Pathways
The composition of the lipid bilayer, including the presence of tetracosanoic acid, directly impacts the function of membrane proteins and associated signaling pathways. mdpi.com Membrane proteins, which can be integral or peripheral, require a specific lipid environment to function correctly. fiveable.memdpi.com Changes in membrane fluidity and organization caused by alterations in fatty acid composition can affect the conformation and activity of these proteins. numberanalytics.com
Membrane proteins are key players in cellular communication, acting as receptors and channels that mediate signals from the extracellular environment to the cell's interior. researchgate.net The lipid environment can influence the clustering of receptors and the formation of signaling complexes. fiveable.me For instance, some membrane proteins are anchored to the membrane via lipid modifications, and the nature of these lipids can dictate their localization and function. libretexts.org
Tetracosanoic Acid as a Signaling Molecule
Beyond its structural role, tetracosanoic acid and other fatty acids can act as signaling molecules, modulating various cellular behaviors and responses. nih.govnih.gov
Modulation of Cell Behavior
Fatty acids can influence cell behavior by acting as precursors for bioactive lipids or by directly interacting with cellular signaling components. nih.gov They can modulate gene expression by affecting transcription factors. nih.gov Extracellular vesicles (EVs), which are involved in intercellular communication, can have their production and composition influenced by fatty acids, thereby modulating target cell behavior. biorxiv.org Studies have shown that different types of fatty acids can have opposing effects on cell responses, with saturated fatty acids often promoting pro-inflammatory responses and unsaturated fatty acids inducing anti-inflammatory effects. universiteitleiden.nl
Tetracosanoic Acid in Neurobiology and Neurological Function
Tetracosanoic acid is particularly abundant in the nervous system and is essential for normal brain development and function. medchemexpress.commedchemexpress.com It is a key component of sphingolipids, which are critical for the structure and function of myelin, the protective sheath around nerve fibers. rsc.org
Alterations in the levels of tetracosanoic acid have been linked to several neurological disorders. For instance, an accumulation of very long-chain fatty acids, including tetracosanoic acid, is a hallmark of X-linked adrenoleukodystrophy (X-ALD), a serious neurodegenerative disease. ebi.ac.uknih.govfoodb.ca In murine models of neurodegenerative diseases, tetracosanoic acid has been shown to induce cytotoxicity in oligodendrocytes, the myelin-producing cells of the central nervous system. nih.govnih.gov Specifically, it can lead to an increase in intracellular potassium levels and contribute to cellular dysfunction. nih.govresearchgate.net
Conversely, some research suggests potential neuroprotective roles for very long-chain fatty acids under certain conditions. One study indicated that supplementation with tetracosanoic acid could reduce oxidative stress and improve cognitive function in animal models of Alzheimer's disease, possibly by modulating inflammatory responses and enhancing synaptic plasticity. The complex and sometimes contradictory roles of tetracosanoic acid in neurobiology highlight the importance of its tightly regulated metabolism.
Role in Myelin Membrane Composition and Stability
The myelin sheath is a lipid-rich structure, with lipids accounting for 70-85% of its dry weight, that is critical for the proper functioning of the central nervous system (CNS). mdpi.comund.edu Fatty acids are fundamental building blocks for the glycolipids and phospholipids (B1166683) that constitute the bulk of myelin lipids. elifesciences.orgnih.gov Among these, saturated very-long-chain fatty acids (VLCFAs) like tetracosanoic acid are essential for creating a thick permeability barrier to insulate axons. mdpi.com
De novo synthesis of fatty acids within oligodendrocytes, the myelin-producing cells of the CNS, is vital for correct myelination, including radial myelin growth and the stability of myelinated axons. mdpi.comelifesciences.org While fatty acids with 18 carbons or fewer are more abundant, VLCFAs play a specialized role. mdpi.com Tetracosanoic acid is a key structural component of sphingolipids, which are integral to brain function and the structure of the myelin sheath. numberanalytics.com The synthesis of tetracosanoic acid is necessary for producing precursors for sphingolipids and phospholipids, which are essential for maintaining the normal structure of nerve membranes and myelin. und.edusogang.ac.kr
Implications in Neurodegenerative Disorders (e.g., X-linked Adrenoleukodystrophy, Alzheimer's Disease)
Abnormalities in the metabolism of tetracosanoic acid are linked to severe neurodegenerative diseases. numberanalytics.com
X-linked Adrenoleukodystrophy (X-ALD) is a genetic disorder characterized by the accumulation of VLCFAs, particularly hexacosanoic acid (C26:0) and tetracosanoic acid (C24:0), in tissues and body fluids. ufrgs.brunimi.itscielo.br This accumulation is a pathognomonic biochemical marker of the disease. unimi.itscielo.br The defect lies in the inability of peroxisomes to properly break down these VLCFAs, caused by a mutation in the ABCD1 gene which codes for a peroxisomal membrane protein. ufrgs.brarupconsult.com The resulting high concentrations of tetracosanoic and other VLCFAs lead to progressive demyelination of the white matter in the central nervous system and adrenal insufficiency. ufrgs.brscielo.br The buildup of these fatty acids is believed to be directly responsible for the malfunction of the adrenal cortex and the destruction of myelin. scielo.br
Alzheimer's Disease (AD) research has also pointed to alterations in fatty acid profiles. Some studies have detected decreased levels of free tetracosanoic acid in the plasma and brain of AD mouse models. nih.gov Conversely, other research on human brain tissue has found that levels of several fatty acids, including lignoceric (tetracosanoic) acid, are significantly higher in the parietal cortex of individuals with moderate AD pathology compared to controls. nih.gov These elevated levels were also observed in dementia with Lewy bodies (DLB). nih.gov This suggests that the development of AD pathology affects the composition of brain fatty acids, with a potentially more dynamic metabolic response in the earlier stages of the disease. nih.gov The dysregulation of lipids is a recognized feature in the pathology of neurodegenerative diseases like AD. frontiersin.org
Table 1: Tetracosanoic Acid Levels in Neurodegenerative Disorders
| Disorder | Observation | Implication | Reference |
|---|---|---|---|
| X-linked Adrenoleukodystrophy (X-ALD) | Significant accumulation of tetracosanoic acid (C24:0) and hexacosanoic acid (C26:0) in tissues and plasma. | A primary biochemical marker; leads to progressive demyelination and adrenal insufficiency. | ufrgs.brunimi.itscielo.brscielo.br |
| Alzheimer's Disease (AD) | Decreased free tetracosanoic acid detected in plasma and brain of AD mouse models. | Suggests altered fatty acid metabolism during disease progression. | nih.gov |
| Alzheimer's Disease (AD) - Moderate Pathology | Significantly higher levels of lignoceric (tetracosanoic) acid in human parietal cortex. | Indicates a dynamic metabolic response, particularly in earlier stages of AD pathology. | nih.gov |
Tetracosanoic Acid and Potassium Ion Homeostasis in Oligodendrocytes
Recent research has uncovered a link between elevated levels of specific lipids and cellular dysfunction in the CNS. An imbalance in the homeostasis of potassium ions (K⁺) has been reported to contribute to the pathogenesis of neurodegenerative diseases. researchgate.netnih.gov Studies on 158N murine oligodendrocytes have shown that tetracosanoic acid, which can be found at increased levels in diseases like X-ALD, can trigger nerve cell dysfunctions. researchgate.netnih.gov
Tetracosanoic Acid in Plant Physiology and Stress Responses
In plants, very-long-chain fatty acids (VLCFAs) like tetracosanoic acid are essential precursors for a variety of molecules crucial for development and survival, including membrane lipids, cuticular waxes, and suberin. researcher.liferesearchgate.netnih.govmdpi.com
Contribution to Seed Coat Suberin Layer Formation
Suberin is a complex, lipophilic polyester (B1180765) that acts as a protective barrier in various plant tissues, including roots and seed coats, controlling the movement of water and solutes. wikipedia.orgresearchgate.netnih.gov Tetracosanoic acid is a key component required for the synthesis of the suberin layer in the seed coat of plants like Arabidopsis. sogang.ac.krresearcher.lifenih.gov
The synthesis of VLCFAs is a multi-step process, and the enzyme 3-ketoacyl-CoA synthase (KCS) is responsible for the initial rate-limiting step of elongating the fatty acid chain. researchgate.netnih.gov Specific research has identified that Arabidopsis KCS17 is responsible for elongating C22 fatty acids to C24 fatty acids (tetracosanoic acid). researchgate.netnih.gov Mutants lacking this enzyme (kcs17) show a significant reduction in C24 VLCFAs and their derivatives in the seed coat. nih.gov This deficiency leads to a more permeable seed coat, demonstrating the critical role of KCS17-mediated tetracosanoic acid synthesis for the proper formation and function of the suberin barrier. researchgate.netnih.gov Another enzyme, KCS19, is also involved in elongating fatty acids that can contribute to seed suberin. bohrium.com
Responses to Abiotic Stress (e.g., Drought, Salinity, Osmotic Stress)
The protective barriers formed by VLCFA derivatives, such as cuticular waxes and suberin, are fundamental to a plant's ability to withstand abiotic stresses. researchgate.netmdpi.comfrontiersin.org The plant cuticle, covered in waxes, prevents non-stomatal water loss, a crucial adaptation for drought conditions. researchgate.net
Table 2: Role of Tetracosanoic Acid in Plant Stress Responses
| Plant/Organism | Stress Condition | Observed Effect on/Related to Tetracosanoic Acid | Reference |
|---|---|---|---|
| Arabidopsis thaliana | Salt and Osmotic Stress | Mutants deficient in tetracosanoic acid synthesis (kcs17) show increased sensitivity, with delayed seed germination and seedling establishment. | nih.gov |
| Rice (Wild Type) | Drought | Drought stress decreased the amount of lignoceric (tetracosanoic) acid in grains. | ebi.ac.uk |
| Artemisia annua | Long-term Salinity | Content of lignoceric (tetracosanoic) acid decreased by 78% as part of a membrane adaptation response. | ebi.ac.ukebi.ac.uk |
Emerging Biological Activities and Potential Roles
Beyond its well-established structural roles, tetracosanoic acid and its derivatives are being investigated for other biological activities. Fatty acid amides, which can be derived from tetracosanoic acid, are studied for their potential to act as signaling molecules that can influence cell behavior. ontosight.ai These complex lipids may possess antimicrobial, anti-inflammatory, or antioxidant properties, opening avenues for new research. ontosight.ai The broader class of very-long-chain fatty acids is increasingly recognized for its potential role as signals in governing plant responses to both biotic and abiotic stress, though the exact mechanisms are still being explored. nih.gov
Antitumor-Promoting Activity of Tetracosanoic Acid
Scientific investigations have identified tetracosanoic acid as a compound with potential for inhibiting tumor promotion. nih.govwisdomlib.org Research has highlighted its presence in various plant extracts that demonstrate antitumor activities. nih.govwisdomlib.org
Further research into the mechanisms of action is necessary to fully understand how tetracosanoic acid exerts its antitumor-promoting effects. However, these initial findings position it as a compound of interest in the ongoing search for novel anticancer agents from natural sources.
Role in Ovarian Cancer Progression and as Potential Biomarker
The role of tetracosanoic acid in ovarian cancer is multifaceted and appears to differ based on its location within the body. nih.govnih.gov Aberrant fatty acid metabolism is increasingly recognized as a key factor in the progression of ovarian cancer, the seventh most commonly diagnosed cancer among women globally. nih.govmdpi.com
A detailed study involving metabolic profiling of ovarian cancer patients revealed distinct profiles of tetracosanoic acid in different biological samples. nih.gov In subcutaneous fat and ovarian tissue, elevated concentrations of tetracosanoic acid were associated with a high risk of ovarian cancer. nih.govnih.gov This suggests its involvement in processes that regulate cell death and inflammatory responses within the tumor microenvironment. nih.gov
Conversely, in plasma samples, tetracosanoic acid was identified as a protective factor against ovarian cancer. nih.govnih.gov This dual role highlights the complexity of fatty acid metabolism in cancer and suggests that the physiological effect of tetracosanoic acid may be context-dependent.
The same study also underscored the potential of tetracosanoic acid as a biomarker for ovarian cancer. nih.gov Specifically, plasma levels of tetracosanoic acid, along with caprylic acid and myristoleic acid, showed notable discriminatory power in distinguishing between individuals with ovarian cancer and non-cancer controls. nih.govnih.gov This suggests that profiling plasma fatty acids, including tetracosanoic acid, could be a promising avenue for developing new diagnostic tools for ovarian cancer. nih.gov
Research Findings on Tetracosanoic Acid in Ovarian Cancer
| Biological Sample | Observed Role of Tetracosanoic Acid | Implication |
|---|---|---|
| Subcutaneous Fat | Elevated concentration associated with high risk of ovarian cancer. nih.gov | Potentially contributes to tumor-promoting environment. |
| Ovarian Tissue | Elevated concentration associated with high risk of ovarian cancer. nih.gov | May be involved in local tumor progression. |
| Plasma | Identified as a protective factor. nih.govnih.gov | Potential as a non-invasive biomarker for risk assessment or diagnosis. |
Antimicrobial and Antioxidant Properties
Research into the bioactivities of tetracosanoic acid and its derivatives has also explored their antimicrobial and antioxidant potential.
Another study investigating the bioactive components of Chenopodium murale stem extract identified tetracosanoic acid. cabidigitallibrary.org While the study concluded that the extract is a rich source of antimicrobial compounds, it did not provide specific antimicrobial activity data for tetracosanoic acid itself. cabidigitallibrary.org However, the literature review within the study indicated that many of the identified fatty acids, including tetracosanoic acid, possess antifungal and/or antibacterial properties. cabidigitallibrary.org
Antimicrobial and Antioxidant Activity Associated with Tetracosanoic Acid Derivatives
| Source | Compound Tested | Activity Observed | Specific Findings |
|---|---|---|---|
| Ximenia americana L. seed oil sryahwapublications.com | Fixed oil containing Tetracosanoic acid, methyl ester (3.02%) | Moderate Antioxidant & Low Antimicrobial | Moderate DPPH radical scavenging activity. Low inhibition against P. aeruginosa, B. subtilis, E. coli, and C. albicans. sryahwapublications.com |
| Chenopodium murale stem extract cabidigitallibrary.org | Extract containing Tetracosanoic acid | General Antimicrobial Properties | The study noted that a literature survey showed most identified compounds, including tetracosanoic acid, possessed antifungal and/or antibacterial properties. cabidigitallibrary.org |
Analytical Methodologies for Tetracosanoic Acid Research
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are fundamental to the analysis of tetracosanoic acid, allowing for its isolation from complex biological matrices and subsequent quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Methyl Esters (FAMEs) Analysis
Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of fatty acids, including tetracosanoic acid. ontosight.ainih.govdkfz.de To enhance volatility for GC analysis, fatty acids are typically converted into their fatty acid methyl ester (FAME) derivatives. nist.govnaturalspublishing.comlifesciencesite.com This derivatization is a critical step prior to analysis. lifesciencesite.com The resulting FAMEs can be effectively separated on high-resolution capillary gas chromatography columns, with the observation of numerous FAMEs in a single run being a common practice. nih.gov
The separated components are then introduced into a mass spectrometer, which provides information for both identification and quantification. naturalspublishing.commdpi.com Electron ionization (EI) is a frequently used technique in GC-MS, where the molecules are fragmented to produce a characteristic mass spectrum that serves as a molecular fingerprint. naturalspublishing.commdpi.commassbank.eu The identification of FAMEs, such as methyl tetracosanoate (B1234217), is achieved by comparing their mass spectra and retention times with those of known standards or spectral libraries like the NIST library. nist.govlifesciencesite.com For quantitative analysis, the use of internal standards, particularly isotopically labeled ones like lignoceric acid-d47, is essential to ensure accuracy by correcting for variations during sample preparation and analysis. nih.govcaymanchem.comlipidmaps.org
Table 1: GC-MS Data for Tetracosanoic Acid Methyl Ester
| Parameter | Value | Reference |
|---|---|---|
| Formula | C25H50O2 | nist.gov |
| Molecular Weight | 382.6633 g/mol | nist.gov |
| CAS Registry Number | 2442-49-1 | nist.gov |
| Synonyms | Methyl lignocerate, Methyl tetracosanoate, this compound methyl ester | nist.gov |
High-Performance Liquid Chromatography (HPLC) for Long-Chain Fatty Acids
High-performance liquid chromatography (HPLC) offers a powerful alternative for the analysis of long-chain and very-long-chain fatty acids, often without the need for derivatization. acs.orghplc.eu Reversed-phase HPLC is a common mode of separation, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. acs.orghplc.eu
One of the challenges in analyzing underivatized fatty acids by HPLC is their detection. To overcome this, derivatization to form UV-absorbing or fluorescent derivatives, such as p-bromophenacyl esters, can be employed. nih.govgerli.comresearchgate.net An HPLC method for measuring the ratios of very-long-chain fatty acids (VLCFA) in plasma has been developed using ultraviolet detection of these derivatives. nih.govresearchgate.net This method has been validated by comparison with GC-MS, showing a strong correlation for the ratios of C24:0/C22:0 and C26:0/C22:0 fatty acids. nih.govresearchgate.net HPLC can also be coupled with mass spectrometry for enhanced sensitivity and specificity. acs.org
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for VLCFA Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a highly sensitive and specific method for the quantification of very-long-chain fatty acids (VLCFAs), including tetracosanoic acid, in various biological samples like plasma, serum, and cerebrospinal fluid. ontosight.aispringernature.comtandfonline.comnih.govnih.gov This technique is particularly valuable for diagnosing peroxisomal disorders, which are characterized by the accumulation of VLCFAs. ontosight.aispringernature.comnih.gov
The methodology often involves a derivatization step to improve the ionization efficiency and chromatographic behavior of the fatty acids. springernature.comtandfonline.com For instance, trimethyl-amino-ethyl (TMAE) iodide ester derivatives can be analyzed using UPLC-MS/MS in positive electrospray ionization and multiple reaction-monitoring (MRM) mode. springernature.com Quantification is typically achieved using a calibration curve and normalizing with deuterated internal standards. nih.gov LC-MS/MS methods have been developed for the absolute quantification of total VLCFAs in cerebrospinal fluid, which is crucial for clinical applications. tandfonline.comnih.gov The use of tandem mass spectrometry (MS/MS) allows for the selection of a specific precursor ion and its characteristic product ions, significantly reducing background noise and improving the accuracy of quantification. spectroscopyonline.com
Spectroscopic Approaches in Structural Elucidation and Interaction Studies
Spectroscopic techniques are indispensable for the detailed structural analysis of tetracosanoic acid and for studying its interactions with other molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g.,13C NMR,2H NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of tetracosanoic acid and its derivatives. 13C NMR spectroscopy provides information about the carbon skeleton of the molecule. nih.govnih.govresearchgate.netresearchgate.netchemicalbook.com The chemical shifts in a 13C NMR spectrum correspond to the different carbon environments within the molecule. For example, in the 13C NMR spectrum of a tetracosanoic acid ester, distinct signals can be observed for the carbonyl carbon, the carbons in the long alkyl chain, and the terminal methyl carbon. nih.govresearchgate.netresearchgate.net
1H NMR spectroscopy provides details about the hydrogen atoms in the molecule. nih.govresearchgate.nethmdb.ca Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), can be used to correlate attached protons and carbons, aiding in the complete assignment of the NMR spectra. hmdb.camagritek.com Furthermore, deuterium (B1214612) (2H) NMR is particularly useful in studies involving isotopically labeled compounds. For instance, in tetracosanoic-12,12,13,13-d4 acid, the presence and location of the deuterium atoms can be confirmed by the peaks in the 2H NMR spectrum.
Table 2: Representative 13C NMR Chemical Shifts for a Tetracosanoic Acid Derivative
| Carbon Atom | Chemical Shift (ppm) | Reference |
|---|---|---|
| C1 (Carbonyl) | 174.61 | nih.govresearchgate.netresearchgate.net |
| C2 | 34.37 | nih.govresearchgate.netresearchgate.net |
| C3 | 25.13 | nih.govresearchgate.netresearchgate.net |
| C4 | 29.34 | nih.govresearchgate.netresearchgate.net |
| C5 | 29.46 | nih.govresearchgate.netresearchgate.net |
| C6 | 29.86 | nih.govresearchgate.netresearchgate.net |
| C7 | 29.88 | nih.govresearchgate.netresearchgate.net |
| C8 | 29.58 | nih.govresearchgate.netresearchgate.net |
| C9 | 29.67 | nih.govresearchgate.netresearchgate.net |
| C10-C20 | 29.92 | nih.govresearchgate.netresearchgate.net |
| C21 | 29.82 | nih.govresearchgate.netresearchgate.net |
| C22 | 32.14 | nih.govresearchgate.netresearchgate.net |
| C23 | 22.91 | nih.govresearchgate.netresearchgate.net |
| C24 (Methyl) | 14.35 | nih.govresearchgate.netresearchgate.net |
Note: Data corresponds to Tetracosanoic acid (2S)-2, 3-dihydroxypropyl ester in CDCl3.
Mass Spectrometry (MS) for Molecular Identification and Metabolomics
Mass spectrometry (MS) is a fundamental technique for the molecular identification of tetracosanoic acid and plays a crucial role in metabolomics studies. massbank.eu MS provides the mass-to-charge ratio (m/z) of ionized molecules, which directly relates to the molecular weight. massbank.eunih.gov For tetracosanoic acid, the exact mass can be determined with high accuracy using high-resolution mass spectrometers. massbank.eu
In metabolomics, which involves the comprehensive analysis of metabolites in a biological system, MS-based approaches are widely used to study fatty acids. embopress.orgfrontiersin.orgmdpi.com Both GC-MS and LC-MS platforms are employed for these analyses. hmdb.caebi.ac.uk Tandem mass spectrometry (MS/MS) is particularly powerful for structural elucidation, where a specific ion is selected and fragmented to produce a characteristic pattern of daughter ions. spectroscopyonline.comnih.govhmdb.caymdb.ca This fragmentation pattern can help to identify the fatty acid and, in some cases, locate double bonds or other functional groups. For instance, in the MS/MS spectrum of a wax ester containing this compound, a fragment corresponding to the protonated this compound can be observed. spectroscopyonline.com The use of isotopically labeled internal standards is also critical in quantitative metabolomics to ensure accurate measurements. caymanchem.com
Fourier-Transform Infrared (FTIR) Spectroscopy in Compositional Analysis
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups within a molecule, providing a "molecular fingerprint". researchgate.net For tetracosanoic acid, FTIR analysis reveals characteristic absorption bands that confirm its long-chain saturated carboxylic acid structure. researchgate.netmdpi.com The analysis is typically performed on a powdered sample mixed with potassium bromide (KBr) to form a transparent pellet. pcbiochemres.com
Key spectral features for tetracosanoic acid include:
C-H Stretching: Strong absorption peaks are observed in the region of 2920 cm⁻¹ and 2850 cm⁻¹, corresponding to the asymmetric and symmetric stretching vibrations of the methylene (B1212753) (CH₂) groups in the long alkyl chain. mdpi.com
C=O Stretching: A very strong and characteristic absorption band for the carbonyl group (C=O) of the carboxylic acid dimer appears around 1700 cm⁻¹. researchgate.net
O-H Stretching: A broad absorption band is present in the 3300-2500 cm⁻¹ region, which is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. mdpi.com
CH₂ Bending: Methylene scissoring and rocking vibrations are also observed, further confirming the long hydrocarbon chain. researchgate.netmdpi.com
Variations in the fatty acid profiles of different samples can lead to discrepancies in the FTIR spectra, which can be utilized to classify edible oil types and detect adulteration. mdpi.com
Table 1: Characteristic FTIR Absorption Bands for Tetracosanoic Acid
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~2920 | Asymmetric Stretching | Methylene (CH₂) |
| ~2850 | Symmetric Stretching | Methylene (CH₂) |
| ~1700 | Stretching | Carbonyl (C=O) of dimer |
| 3300-2500 | Stretching | Hydroxyl (O-H) of dimer |
| ~1470 & ~1464 | Scissoring (Bending) | Methylene (CH₂) |
| ~1431 | In-plane Bending | C-O-H |
Advanced Lipidomics Techniques for Comprehensive Profiling
Lipidomics, the large-scale study of lipids in biological systems, employs advanced analytical techniques to provide a comprehensive profile of lipids, including tetracosanoic acid.
Targeted and Non-Targeted Lipidomics Approaches
Both targeted and non-targeted lipidomics approaches are utilized in the study of tetracosanoic acid. mdpi.com
Targeted Lipidomics: This approach focuses on the quantitative analysis of specific, known lipid molecules. creative-proteomics.com It offers high sensitivity and specificity, making it ideal for hypothesis-driven research, such as quantifying the levels of tetracosanoic acid in clinical samples to diagnose certain metabolic disorders. creative-proteomics.commtoz-biolabs.com Techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) are commonly used. lipidmaps.orglcms.czacs.org The use of deuterated internal standards, such as D₃-C24:0, is crucial for accurate quantification. oup.com
Non-Targeted (Global) Lipidomics: This approach aims to analyze the entire lipidome of a sample without a priori assumptions. creative-proteomics.com It is a discovery-oriented approach used to identify novel lipid biomarkers and understand global changes in lipid metabolism. creative-proteomics.com High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) is a key technology in non-targeted lipidomics. acs.org
Application in Biological Sample Analysis (e.g., Plasma, Tissues, Cells)
Lipidomics techniques are widely applied to analyze tetracosanoic acid in various biological matrices.
Plasma/Serum: Elevated levels of tetracosanoic acid in plasma are a key biomarker for certain peroxisomal disorders. creative-proteomics.com Lipidomics analysis of plasma can reveal changes in free fatty acid profiles, including tetracosanoic acid, which have been associated with conditions like Alzheimer's disease. nih.gov A rapid protocol for the high-throughput extraction and isolation of free fatty acids from blood plasma has been developed using a bi-phasic solution of acidified methanol (B129727) and isooctane. lipidmaps.org
Tissues: Analysis of tetracosanoic acid in tissues like the brain, liver, and adipose tissue is crucial for understanding its role in both normal physiology and disease. lipidmaps.orgmdpi.com For instance, the accumulation of very-long-chain fatty acids (VLCFAs) in brain white matter is a hallmark of X-linked adrenoleukodystrophy. nih.gov Tissue samples typically require a homogenization step during lipid extraction. lipidmaps.org
Cells: Cultured cells, such as fibroblasts and neuronal cells, are extensively used to study the metabolism and cytotoxicity of tetracosanoic acid. lipidmaps.orgnih.gov Lipidomics analysis of cultured cells allows researchers to investigate the effects of genetic mutations or external stimuli on VLCFA metabolism. researchgate.net The extraction of total fatty acids from cell cultures often involves a modified Bligh and Dyer method followed by saponification. nih.gov
In Vitro and In Vivo Research Models and Assays
To investigate the biological functions and pathological roles of tetracosanoic acid, various in vitro and in vivo models are employed.
Human Skin Fibroblast Assays for Peroxisomal β-Oxidation
Human skin fibroblasts are a valuable tool for studying peroxisomal β-oxidation, the primary pathway for the degradation of VLCFAs like tetracosanoic acid. oup.com Assays using these cells are critical for diagnosing peroxisomal disorders. oup.com
A common method involves incubating cultured fibroblasts with a labeled form of tetracosanoic acid, such as deuterium-labeled tetracosanoic acid (D₃-C24:0) or radiolabeled [1-¹⁴C]this compound. oup.comnih.gov The rate of peroxisomal β-oxidation is then determined by measuring the amount of the chain-shortened product, such as D₃-hexadecanoic acid (D₃-C16:0), produced by the cells. psu.edu Fibroblasts from individuals with X-linked adrenoleukodystrophy (X-ALD), a disease characterized by impaired peroxisomal β-oxidation, show a significantly reduced ability to break down tetracosanoic acid in these assays. nih.govpsu.edu
Table 2: Peroxisomal β-Oxidation of D₃-C24:0 in Human Skin Fibroblasts
| Cell Type | Incubation Time (days) | D₃-C16:0 Concentration (nmol/mg protein) |
|---|---|---|
| Healthy Control | 3 | Mean value observed |
Data adapted from studies measuring the product of D₃-C24:0 oxidation. psu.edu
Murine Oligodendrocyte and Microglial Cell Models in Neurotoxicity Studies
The accumulation of tetracosanoic acid and other VLCFAs is known to be toxic to neural cells, particularly oligodendrocytes and microglia, contributing to the neurodegeneration seen in diseases like X-ALD. researchgate.netresearchgate.net Murine cell lines are frequently used to model these neurotoxic effects.
Oligodendrocyte Models: The 158N murine oligodendrocyte cell line is a common in vitro model. researchgate.netmdpi.com Studies have shown that exposing these cells to high levels of VLCFAs, including tetracosanoic acid, can induce oxidative stress, mitochondrial dysfunction, and ultimately cell death. researchgate.netmdpi.comresearchgate.net These models are used to investigate the molecular mechanisms of VLCFA-induced cytotoxicity and to test potential therapeutic interventions. researchgate.netmdpi.com
Microglial Models: BV-2 murine microglial cells are used to study the inflammatory component of neurodegenerative diseases associated with VLCFA accumulation. researchgate.netfrontiersin.org Treatment of BV-2 cells with tetracosanoic acid can lead to changes in the expression of inflammatory genes. researchgate.netfrontiersin.org These models help to elucidate how VLCFA accumulation triggers neuroinflammation and microglial activation, which are key pathological features in the central nervous system. nih.govharvard.edu
Derivatives and Analogues of Tetracosanoic Acid: Research and Applications
Naturally Occurring Tetracosanoic Acid Derivatives
Nature synthesizes a variety of molecules derived from tetracosanoic acid, which play significant roles in biological systems. These derivatives are often found as components of complex lipids, contributing to the structure and function of cellular membranes and participating in signaling pathways.
Tetracosanoic Acid 1-Galactopyranosyloxy-3,4-Dihydroxydec-2-yl Amide and Fatty Acid Amides
A notable naturally occurring derivative is tetracosanoic acid 1-galactopyranosyloxy-3,4-dihydroxydec-2-yl amide. This complex fatty acid amide features the 24-carbon tetracosanoic acid chain linked to a galactose sugar and a 10-carbon chain with hydroxyl groups. ontosight.ai Such intricate structures suggest potential roles in cell signaling. ontosight.ai Fatty acid amides, in general, are a class of lipid molecules with diverse biological functions. altmeyers.org For instance, oleamide, derived from oleic acid, is known to induce sleep in mammals. gerli.com While specific research on tetracosanoic acid 1-galactopyranosyloxy-3,4-dihydroxydec-2-yl amide is limited, its structural complexity points towards potential antimicrobial, anti-inflammatory, or antioxidant properties, making it a subject of interest for future research in medicine and biotechnology. ontosight.ai One study investigated the immunomodulatory effects of a similar glycolipid, OCH, which contains a tetracosanoic acid amide structure. The study found that OCH could prevent bone marrow failure in mice by modulating the immune response. nih.gov
2-Hydroxy Tetracosanoic Acid in Sphingolipids
2-hydroxy tetracosanoic acid, also known as cerebronic acid, is a significant derivative found predominantly in sphingolipids of the nervous system. gerli.comwiley.com Sphingolipids are a class of lipids containing a backbone of sphingoid bases, and those containing 2-hydroxylated fatty acids are abundant in the myelin sheaths that insulate nerve cells. wiley.com The presence of the hydroxyl group is believed to enhance the stability of membranes and strengthen interactions with membrane proteins through hydrogen bonding. libretexts.org
The synthesis of 2-hydroxy fatty acids is catalyzed by the enzyme fatty acid 2-hydroxylase (FA2H). wiley.comresearchgate.net Research into FA2H has been crucial for understanding the formation of these specialized sphingolipids. To facilitate these studies, researchers developed an assay using tetracosanoic acid as a substrate to measure FA2H activity. wiley.com This assay demonstrated that FA2H converts tetracosanoic acid into 2-hydroxy tetracosanoic acid, a process that can be detected and quantified using techniques like gas chromatography-mass spectrometry (GC/MS). wiley.com The importance of 2-hydroxy fatty acid-containing sphingolipids is underscored by the fact that mutations in the FA2H gene lead to demyelination disorders. libretexts.org
Methyl Esters of Tetracosanoic Acid in Analytical Studies
In analytical chemistry, particularly in the study of fatty acid profiles, tetracosanoic acid is often converted to its methyl ester, methyl tetracosanoate (B1234217). customs.go.jpmdpi.com This derivatization increases the volatility of the fatty acid, making it suitable for analysis by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS). customs.go.jpresearchgate.net The analysis of fatty acid methyl esters (FAMEs) is a standard method for identifying and quantifying the fatty acid composition of various biological and commercial samples, including fats, oils, and biodiesel. customs.go.jpconcawe.eu
For instance, the fatty acid composition of Jordanian propolis was investigated by converting the extracted fatty acids into their methyl esters, which allowed for their identification by GC-FID. mdpi.com Among the identified compounds was the methyl ester of tetracosanoic acid. mdpi.com Similarly, studies on biodiesel composition frequently utilize GC-MS to analyze the FAME profile. researchgate.net Methyl tetracosanoate has also been investigated for its biological activities, with some research indicating it has anti-diabetic properties by increasing glucose uptake in adipocytes. medchemexpress.com
Synthetic Analogues and Their Research Utility
The synthesis of tetracosanoic acid analogues has become instrumental in advancing our understanding of lipid metabolism and the function of very-long-chain fatty acids. These synthetic molecules, often incorporating isotopic labels or specific functional groups, serve as powerful tools in various research applications.
Synthesis Methodologies (e.g., Catalytic Oxidation, Organometallic Synthesis)
Several synthetic methodologies are employed to create analogues of tetracosanoic acid. Catalytic oxidation represents one such approach. For example, tetracosanoic acid can be synthesized from its corresponding alcohol, tetracosanol, through catalytic oxidation using hydrogen peroxide as an oxidant and a functionalized ionic liquid catalyst. researchgate.netscielo.org.arplapiqui.edu.ar This method offers a pathway to produce high-molecular-weight acids from renewable raw materials. scielo.org.ar
Organometallic chemistry also provides powerful tools for synthesizing complex lipid analogues. msu.eduwikipedia.org For instance, the synthesis of ceramide analogues, which often incorporate long-chain fatty acids like tetracosanoic acid, can be achieved through multi-step processes involving organometallic reagents. nih.govresearchgate.net These synthetic routes allow for the precise construction of molecules with desired structural features for biological evaluation. nih.gov The development of synthetic methods for carotenoid analogues has also been described, which can involve coupling with fatty acids like tetracosanoic acid. google.com
Isotopically Labeled Tetracosanoic Acid for Metabolic Tracing (e.g., Deuterated Tetracosanoic Acid)
Isotopically labeled versions of tetracosanoic acid are invaluable for metabolic research. eurisotop.commusechem.com By replacing certain hydrogen atoms with deuterium (B1214612) (a stable isotope of hydrogen), researchers can create "heavy" versions of the fatty acid, such as deuterated tetracosanoic acid. invivochem.commedchemexpress.com These labeled compounds are chemically almost identical to their natural counterparts but can be distinguished and traced within biological systems using mass spectrometry. eurisotop.com
This technique, known as metabolic tracing, allows scientists to follow the fate of tetracosanoic acid in various metabolic pathways, such as its incorporation into complex lipids or its breakdown through β-oxidation. For example, deuterated tetracosanoic acid has been used as an internal standard for the accurate quantification of very-long-chain fatty acids in plasma and other biological samples, which is crucial for the diagnosis of certain metabolic disorders. amc.nl The use of stable isotope-labeled fatty acids provides a dynamic view of lipid metabolism that cannot be achieved by simply measuring metabolite concentrations. eurisotop.com Various deuterated forms of tetracosanoic acid are commercially available, with deuterium atoms placed at different positions along the carbon chain, offering flexibility for different research applications. otsuka.co.jpisotope.commedchemexpress.comlarodan.com
Structure-Function Relationship Studies of Tetracosanoic Acid Derivatives
The biological role of tetracosanoic acid and its derivatives is intrinsically linked to their chemical structure. As a very-long-chain saturated fatty acid (VLCFA), its significant length and lack of double bonds dictate its physical properties and how it integrates into and interacts with biological systems. Research into the structure-function relationships of tetracosanoic acid derivatives involves systematically altering the molecule's structure and observing the resultant effects on biological activity, membrane dynamics, and cellular communication. These studies are crucial for understanding the molecular basis of diseases associated with VLCFA metabolism and for designing novel therapeutic agents. jci.orgcore.ac.uk
Influence of Structural Modifications on Biological Activity
The biological activity of tetracosanoic acid derivatives can be profoundly altered by modifications to their acyl chain, the nature of their polar head group, and the stereochemistry of the molecule. tandfonline.com By synthesizing and testing a series of analogues, researchers can dissect the contribution of specific structural features to the molecule's function. core.ac.uk
A notable area of study involves cerebroside analogues, where the fatty acyl chain, including tetracosanoic acid, is attached to a sphingoid base and a sugar moiety. core.ac.uktandfonline.com These complex glycolipids are critical components of cell membranes, particularly in the nervous system. libretexts.org Studies on analogues of galactosylceramide, a natural substrate for the enzyme cerebroside sulphotransferase (CST), have provided significant insights. CST is responsible for synthesizing sulfatides, and its dysfunction is linked to metachromatic leukodystrophy. core.ac.uk
Researchers have designed and synthesized a series of galactosylceramide analogues with variations in the fatty acid residue to probe their activity as substrates or inhibitors of CST. core.ac.uktandfonline.com For example, modifications to the acyl chain length and the introduction of unsaturation have been explored. In one study, a series of analogues with different fatty acid residues (from C16:0 to C27:0 and C24:1 to C27:1) were investigated. core.ac.uk The findings from these studies help to establish a clear relationship between the structure of the acyl chain and the molecule's ability to be recognized and processed by the enzyme. core.ac.uktandfonline.com While many of these analogues behaved as substrates, specific structural changes led to the discovery of a competitive inhibitor for CST, highlighting how subtle modifications can switch a molecule's function from a substrate to an inhibitor. core.ac.uktandfonline.com
The introduction of other chemical groups also impacts biological function. For instance, the addition of a nitro group to fatty acids creates nitro-fatty acids (NO2-FAs), which are potent signaling molecules. acs.org While much of this research has focused on shorter unsaturated fatty acids like oleic and linoleic acid, the principles are applicable to derivatives of tetracosanoic acid. acs.orgpnas.org A saturated derivative, 10-nitro-stearic acid, was found to be inactive as an activator of the NRF2 signaling pathway, in contrast to its unsaturated counterparts. acs.org This suggests that the introduction of an electrophilic nitro group combined with the presence of unsaturation is critical for this specific biological activity. acs.org
Table 1: Influence of Structural Modifications on the Biological Activity of Selected Fatty Acid Derivatives
| Compound Class | Structural Modification | Resulting Biological Activity | Research Context | Citation |
| Galactosylceramide Analogues | Variation in acyl chain length and stereochemistry | Altered substrate efficiency or inhibition of cerebroside sulphotransferase (CST) | Development of CST inhibitors for metachromatic leukodystrophy | core.ac.uktandfonline.com |
| Nitro-Fatty Acids | Addition of a nitro group to the acyl chain | Activation of the NRF2 signaling pathway (activity dependent on unsaturation) | Exploring anti-inflammatory and cytoprotective signaling | acs.org |
| α-L-fucosyl ceramides (B1148491) | N-acylation with tetracosanoic acid (C24:0) | Creation of analogues of potent immunostimulatory glycolipids for biological evaluation | Synthesis of KRN7000 analogues for immunotherapy research | nih.gov |
| Fatty Acid Esters | Esterification with triterpenoids (e.g., β-amyrin, taraxerol) | Antibacterial and acetylcholinesterase inhibitory activity | Phytochemical investigation of medicinal plants | researchgate.net |
Impact on Membrane Interactions and Cellular Signaling
The physical properties conferred by the long, saturated acyl chain of tetracosanoic acid are central to its role in membrane structure and cellular signaling. jci.org As a VLCFA, its interactions with model membranes and proteins have been studied to understand its behavior in biological contexts, particularly in relation to diseases like adrenoleukodystrophy (ALD), where these fatty acids accumulate. jci.orgmedchemexpress.com
The introduction of double bonds into very-long-chain fatty acids dramatically alters their interaction with other membrane components, such as cholesterol. A study on tetracosenoic acid (24:1) phospholipids (B1166683) revealed that the position of the cis-double bond along the acyl chain dictates the nature of the interaction with cholesterol. nih.gov This delineates how unsaturation can create kinks in the acyl chain, influencing the molecular packing within the membrane and modulating the formation of specialized membrane domains. biologynotesonline.comnih.gov In miltefosine-resistant Leishmania donovani, alterations in fatty acid metabolism, including a decrease in the proportion of unsaturated fatty acids and changes in the levels of C18 to C24 fatty acids, were linked to changes in membrane properties and drug-membrane interactions. asm.org
Cellular Signaling: Fatty acids are no longer viewed merely as structural components or energy sources; they are recognized as critical signaling molecules that can modulate a variety of cellular pathways. nih.gov They can act as ligands for nuclear receptors, influencing gene expression related to metabolism and inflammation, or serve as precursors for more potent signaling molecules. biologynotesonline.comresearchgate.net
The incorporation of tetracosanoic acid into complex lipids like ceramides and sphingolipids is essential for the integrity of the myelin sheath in the nervous system. rsc.org Nervonic acid (C24:1), the monounsaturated counterpart of tetracosanoic acid, is a major constituent of sphingolipids in myelin, and its synthesis is a rate-limiting step in maintaining lipid homeostasis of the myelin sheath. rsc.org Supplementation with oils rich in nervonic acid has been shown to evoke neurotrophin signaling, glycerophospholipid metabolism, and sphingolipid metabolism pathways, all of which are related to cognitive function. rsc.org
Furthermore, the balance between different fatty acid species is crucial for cellular signaling. In brain tissue, the content of docosahexaenoic acid (DHA, C22:6) and arachidonic acid (C20:4) has been observed to be negatively correlated with tetracosanoic acid (C24:0) levels, suggesting a competitive relationship or regulatory crosstalk in their respective metabolic and signaling pathways. ebi.ac.uk Long-chain fatty acids can activate specific G-protein coupled receptors, such as FFA1 and FFA4, which in turn trigger intracellular signaling cascades involving calcium mobilization and the activation of protein kinases, ultimately modulating immune responses. nih.govresearchgate.net While direct studies on tetracosanoic acid are less common, the general mechanisms identified for other long-chain fatty acids provide a framework for understanding its potential signaling roles. nih.govresearchgate.net
Table 2: Summary of Research Findings on Membrane and Signaling Impacts
| Structural Feature / Derivative | Impact on Membrane Interaction | Impact on Cellular Signaling | Citation |
| Long Saturated Acyl Chain (C24:0) | Deep penetration into the bilayer, perturbing phospholipid packing; slow desorption from membranes. | Precursor for myelin sphingolipids; accumulation disrupts normal membrane function. | jci.org |
| Monounsaturated Acyl Chain (C24:1) | Influences interaction with cholesterol depending on double bond position, affecting membrane packing. | Essential for myelin sheath integrity; supplementation enhances neurotrophin and sphingolipid signaling pathways. | nih.govrsc.org |
| Incorporation into Ceramides | Forms the hydrophobic backbone of ceramides, key structural lipids in the skin and nervous system membranes. | Ceramide derivatives act as second messengers in apoptosis, cell growth, and stress responses. | libretexts.org |
| General Long-Chain Fatty Acids | Modulate membrane fluidity and the formation of lipid rafts. | Activate FFA1/FFA4 receptors, leading to calcium signaling and MAPK pathway activation, modulating immune cell function. | biologynotesonline.comnih.gov |
Tetracosanoic Acid in Disease Pathogenesis and Biomarker Discovery
Role in Inherited Metabolic Disorders
Inherited metabolic disorders involving peroxisomes often lead to the accumulation of VLCFAs, including tetracosanoic acid. This buildup is toxic to various cells and is a key factor in the pathology of diseases such as X-linked Adrenoleukodystrophy and Zellweger spectrum disorders.
X-linked Adrenoleukodystrophy (X-ALD) and VLCFA Accumulation
X-linked Adrenoleukodystrophy (X-ALD) is the most common inherited peroxisomal disorder, characterized by the accumulation of saturated VLCFAs, particularly tetracosanoic acid (C24:0) and hexacosanoic acid (C26:0). oup.com The disease is caused by mutations in the ABCD1 gene, which codes for a peroxisomal transporter protein essential for the breakdown of VLCFAs. nih.gov The impaired transport of these fatty acids into peroxisomes leads to their accumulation in various tissues, including the brain, spinal cord, and adrenal glands. johnshopkins.edu
This accumulation is cytotoxic, with studies showing that tetracosanoic acid can induce cell death in brain cells like oligodendrocytes and astrocytes. oup.comnih.gov The toxic effects are thought to be mediated by mitochondrial dysfunction and deregulation of calcium signaling. nih.gov In the central nervous system, this leads to demyelination and an intense inflammatory response, contributing to the severe neurodegenerative symptoms seen in X-ALD patients. medscape.com
Zellweger Spectrum Disorders
Zellweger spectrum disorders (ZSDs) are a group of autosomal recessive disorders caused by defects in peroxisome formation. nih.gov This leads to the impairment of multiple metabolic pathways, resulting in the accumulation of VLCFAs, including tetracosanoic acid, in the plasma. nih.gov The clinical presentation of ZSDs is heterogeneous, with severe forms leading to profound neurological abnormalities, craniofacial dysmorphia, and liver involvement. nih.gov The accumulation of VLCFAs is a hallmark biochemical abnormality in ZSDs and contributes to the severe pathology of the disease. medscape.com
Deficiency of Peroxisomal VLCFA Acyl-CoA Ligase
The breakdown of VLCFAs within peroxisomes requires their initial activation to CoA esters, a reaction catalyzed by very long-chain acyl-CoA synthetases (VLACS). johnshopkins.edu A deficiency in these enzymes can impair the degradation of VLCFAs, leading to their accumulation. While distinct disorders solely due to VLACS deficiency are not as well-defined as X-ALD or ZSDs, the proper functioning of these enzymes is crucial for preventing VLCFA buildup. Research has investigated the role of different VLACS, such as ACSVL1 and BG1, in the pathology of X-ALD, though their direct role in the disease's biochemical abnormalities remains under investigation. johnshopkins.edu
Tetracosanoic Acid as a Diagnostic and Prognostic Biomarker
The consistent and significant elevation of tetracosanoic acid and other VLCFAs in certain peroxisomal disorders makes them reliable biomarkers for diagnosis and potentially for monitoring disease progression.
Plasma and Tissue Levels in Disease States
Elevated levels of tetracosanoic acid (C24:0) and hexacosanoic acid (C26:0) in plasma are a key diagnostic feature of X-ALD and ZSDs. oup.commedscape.com In X-ALD, the accumulation of these VLCFAs is observed in plasma and various tissues, even in individuals who are asymptomatic. johnshopkins.edu This makes the measurement of plasma VLCFA levels a crucial screening tool for individuals suspected of having a peroxisomal disorder. nih.gov While plasma levels are a good indicator, the accumulation in tissues like the brain and adrenal glands is directly linked to the clinical manifestations of the disease. johnshopkins.edumedscape.com
Typical Plasma VLCFA Levels in Peroxisomal Disorders
| Fatty Acid | Disorder | Typical Finding | Reference Range Example |
|---|---|---|---|
| Tetracosanoic acid (C24:0) | X-ALD, ZSDs | Significantly elevated | - |
| Hexacosanoic acid (C26:0) | X-ALD, ZSDs | Dramatically increased | 0.15–1.9 µmol/l nih.gov |
Diagnostic Ratios (e.g., C24:0/C22:0, C26:0/C22:0) in X-ALD
For the diagnosis of X-ALD, the ratios of C24:0 to behenic acid (C22:0) and C26:0 to C22:0 are often more informative than the absolute concentrations of the individual fatty acids. nih.gov These ratios provide a more sensitive and specific diagnostic marker, particularly for identifying female carriers of X-ALD who may have normal or borderline VLCFA levels. researchgate.net The calculation of these ratios is a standard part of the biochemical analysis for suspected X-ALD cases. mdpi.com Recent studies have worked to optimize the cutoff values for these ratios to improve diagnostic accuracy. For instance, a cutoff of less than 1.0 for the C24:0/C22:0 ratio and less than 0.02 for the C26:0/C22:0 ratio have been suggested to differentiate between X-ALD and non-X-ALD individuals with high sensitivity and specificity. nih.gov
Diagnostic VLCFA Ratios in X-ALD
| Ratio | Normal Range (Example) | Elevated in X-ALD (Example) | Diagnostic Significance |
|---|---|---|---|
| C24:0/C22:0 | 0.628-0.977 researchgate.net | > 1.0 nih.gov | High sensitivity and specificity for X-ALD. nih.gov |
| C26:0/C22:0 | 0.003-0.006 researchgate.net | > 0.02 nih.gov | Key diagnostic marker for X-ALD. nih.govresearchgate.net |
Potential as a Biomarker for Ovarian Cancer
Recent research has highlighted the significance of metabolic alterations in the progression of ovarian cancer, with a particular focus on the role of fatty acids. Within this context, tetracosanoic acid, a very-long-chain saturated fatty acid (VLCFA), has emerged as a potential biomarker for the diagnosis of this malignancy.
A study investigating the fatty acid profiles in plasma, tumor tissue, and subcutaneous fat of ovarian cancer patients compared to non-cancer controls revealed distinct differences. nih.gov Notably, in plasma samples, tetracosanoic acid was identified as a protective factor against ovarian cancer. nih.gov This finding is significant as it suggests that lower levels of this fatty acid in the plasma may be associated with the presence of the disease. The discriminatory power of plasma tetracosanoic acid, along with other fatty acids like caprylic acid and myristoleic acid, was found to be noteworthy, indicating its potential utility in a diagnostic biomarker panel. nih.gov
The table below summarizes the key findings regarding plasma fatty acids as potential biomarkers for ovarian cancer from the aforementioned study.
| Fatty Acid | Apparent Role in Plasma | Potential Biomarker Application |
| Tetracosanoic Acid | Protective Factor | Diagnostic |
| Caprylic Acid | Protective Factor | Diagnostic |
| Myristoleic Acid | Not specified as protective or risk | Diagnostic |
This table is based on findings from a study on fatty acid profiles in ovarian cancer patients and non-cancer controls. nih.gov
Further research is warranted to validate these findings in larger patient cohorts and to elucidate the underlying mechanisms by which plasma tetracosanoic acid levels are altered in the context of ovarian cancer. Nevertheless, these initial findings position tetracosanoic acid as a promising candidate for inclusion in a multi-marker panel for the early detection and diagnosis of ovarian cancer.
Therapeutic Implications and Research Directions
The accumulation of very-long-chain fatty acids, including tetracosanoic acid, is a hallmark of certain genetic disorders and is increasingly being implicated in the pathogenesis of other diseases, including cancer. This has spurred research into therapeutic strategies aimed at modulating VLCFA metabolism.
Dietary Interventions and Their Efficacy (e.g., Lorenzo's Oil)
One of the most well-known dietary interventions for a disorder of VLCFA metabolism is "Lorenzo's Oil," a mixture of glyceryl trioleate and glyceryl trierucate (a 4:1 mixture of oleic acid and erucic acid). This oil was developed to treat X-linked adrenoleukodystrophy (ALD), a rare genetic disorder characterized by the accumulation of VLCFAs, leading to severe neurological damage. webmd.comwordpress.comyoutube.com
The rationale behind Lorenzo's Oil is competitive inhibition. The monounsaturated fatty acids in the oil compete with saturated VLCFAs for the elongase enzymes responsible for their synthesis, thereby reducing the production of harmful VLCFAs. wordpress.com Clinical studies have shown that Lorenzo's Oil, in conjunction with a diet restricted in VLCFAs, can normalize plasma levels of these fatty acids within weeks. youtube.com
The efficacy of Lorenzo's Oil appears to be most significant in asymptomatic boys with ALD, where it may prevent or delay the onset of neurological symptoms. youtube.com However, its effectiveness in patients who have already developed neurological symptoms is limited, as it does not appear to reverse existing neurological damage. webmd.commedicinenet.com
The table below provides a summary of clinical trial findings on the efficacy of Lorenzo's Oil in ALD.
| Patient Population | Outcome |
| Asymptomatic boys with ALD | May prevent or delay the onset of neurological symptoms |
| Patients with existing neurological symptoms | Does not appear to reverse existing neurological damage |
This table summarizes findings from multiple clinical studies on Lorenzo's Oil for the treatment of X-linked adrenoleukodystrophy. webmd.comyoutube.commedicinenet.com
While Lorenzo's Oil was developed for ALD, the principle of using dietary interventions to modulate fatty acid metabolism could have broader implications. However, there is currently no direct evidence to support the use of Lorenzo's Oil in the treatment of ovarian cancer.
Gene Therapy and Enzyme Replacement Strategies
Given that many disorders of VLCFA metabolism are rooted in genetic defects, gene therapy has emerged as a promising therapeutic avenue. The primary focus of this research has been on X-linked adrenoleukodystrophy, which is caused by mutations in the ABCD1 gene. This gene encodes a peroxisomal transporter protein essential for the breakdown of VLCFAs.
Gene therapy for ALD typically involves harvesting a patient's own hematopoietic stem cells and using a viral vector to introduce a functional copy of the ABCD1 gene. These genetically corrected cells are then re-infused into the patient, where they can differentiate into various blood cells, including microglia in the brain, and express the functional protein, thereby enabling the breakdown of VLCFAs.
Early clinical trials of this approach have shown promising results, with some patients exhibiting a halt in the progression of the cerebral form of ALD. This strategy has the significant advantage of using the patient's own cells, which circumvents the need for a matched donor and the associated risks of graft-versus-host disease that can occur with allogeneic stem cell transplantation.
Enzyme replacement therapy (ERT) is another potential strategy for metabolic disorders. The concept involves administering a recombinant form of the deficient enzyme to patients. While ERT has been successful for some lysosomal storage diseases, its application to peroxisomal disorders like ALD is more complex due to challenges in delivering the enzyme across the blood-brain barrier. Research in this area is ongoing but is at a more nascent stage compared to gene therapy.
Currently, there are no established gene or enzyme replacement therapies for conditions directly related to elevated tetracosanoic acid in the context of ovarian cancer.
Targeting VLCFA Metabolism for Therapeutic Benefit
The recognition that cancer cells exhibit altered lipid metabolism, including pathways involving VLCFAs, has opened up new therapeutic possibilities. The reliance of cancer cells on specific metabolic pathways for their growth, proliferation, and survival presents a potential vulnerability that can be exploited for therapeutic intervention.
In the context of ovarian cancer, studies have shown that the tumor microenvironment, particularly the omentum which is rich in adipocytes, plays a crucial role in providing fatty acids that fuel tumor growth and metastasis. oncotarget.com Ovarian cancer cells can upregulate the machinery required for fatty acid oxidation (FAO) to meet their high energy demands. nih.govnih.govaacrjournals.org
Several key enzymes and pathways in fatty acid metabolism have been identified as potential therapeutic targets in ovarian cancer:
Fatty Acid Synthase (FASN): This enzyme is a key player in the de novo synthesis of fatty acids. FASN is often overexpressed in ovarian cancer and is associated with a poor prognosis. Inhibitors of FASN have been shown to induce apoptosis and inhibit the growth of ovarian cancer cells. oncotarget.commdpi.com
Carnitine Palmitoyltransferase 1 (CPT1): CPT1 is the rate-limiting enzyme in the transport of long-chain fatty acids into the mitochondria for β-oxidation. High expression of CPT1 in ovarian cancer is linked to poor survival. frontiersin.org Targeting CPT1 can disrupt the energy supply of cancer cells and induce cell cycle arrest. oncotarget.comfrontiersin.org
Stearoyl-CoA Desaturase (SCD1): SCD1 is responsible for converting saturated fatty acids into monounsaturated fatty acids. It is upregulated in ovarian cancer stem cells and protects cancer cells from certain types of cell death. mdpi.comtandfonline.com Inhibiting SCD1 is being explored as a strategy to make cancer cells more susceptible to therapy. mdpi.comtandfonline.com
The table below summarizes some of the key enzymes in fatty acid metabolism that are being investigated as therapeutic targets in ovarian cancer.
| Enzyme Target | Role in Ovarian Cancer | Therapeutic Approach |
| Fatty Acid Synthase (FASN) | Overexpressed, promotes tumor growth | Inhibition to induce apoptosis |
| Carnitine Palmitoyltransferase 1 (CPT1) | High expression linked to poor survival, facilitates energy production | Inhibition to disrupt energy supply |
| Stearoyl-CoA Desaturase (SCD1) | Upregulated in cancer stem cells, protects against cell death | Inhibition to increase therapeutic susceptibility |
This table is based on research into targeting fatty acid metabolism in ovarian cancer. oncotarget.commdpi.comfrontiersin.orgtandfonline.com
While these strategies target broader aspects of fatty acid metabolism, the involvement of VLCFAs in these pathways suggests that modulating their levels or metabolism could have therapeutic benefits. Further research is needed to specifically delineate the role of tetracosanoic acid and other VLCFAs in ovarian cancer progression and to develop targeted therapies that can effectively exploit the metabolic vulnerabilities of these tumors.
Future Directions and Emerging Research Avenues
Integrative Omics Approaches in Tetracosanoic Acid Research
The study of tetracosanoic acid is increasingly benefiting from integrative omics approaches, which combine data from genomics, proteomics, and metabolomics to provide a more holistic understanding of its roles in health and disease. aginganddisease.org These technologies allow for the comprehensive analysis of genes, proteins, and metabolites, shedding light on the complex biological networks influenced by this very-long-chain fatty acid (VLCFA). aginganddisease.org
Genomics and Transcriptomics: Genome-wide association studies (GWAS) and transcriptome-wide association studies (TWAS) are being employed to identify genetic variants and gene expression patterns associated with variations in tetracosanoic acid levels and metabolism. nih.gov For instance, in agricultural research, such multi-omics approaches have been used to dissect the genetic basis of fatty acid composition in crops like Brassica napus (rapeseed), identifying key genes and regulatory networks. nih.gov In human health, transcriptomic analysis of oil palm fruits has helped identify candidate genes involved in the regulation of free fatty acid content, including tetracosanoic acid. mdpi.com
Proteomics: Proteomics studies help in identifying and quantifying proteins that are directly or indirectly involved in tetracosanoic acid metabolism. For example, integrated proteomic and metabolomic analyses have been used to investigate the mechanisms of action of certain therapeutic compounds, revealing how they affect metabolic pathways involving tetracosanoic acid. frontiersin.org These studies can pinpoint specific enzymes and transport proteins whose expression or activity is altered in disease states characterized by abnormal tetracosanoic acid levels.
Metabolomics: Metabolomics provides a direct snapshot of the metabolic state of a biological system by measuring a wide array of small molecules, including tetracosanoic acid. aginganddisease.org Metabolomic profiling has been instrumental in identifying tetracosanoic acid as a potential biomarker for various conditions. For example, altered levels of tetracosanoic acid have been detected in the plasma of patients with ovarian cancer and in the breath of individuals with Parkinson's disease. frontiersin.orgmedrxiv.org Furthermore, prospective metabolomics studies have linked pre-diagnostic levels of tetracosanoic acid with a lower risk of pancreatic cancer. nih.gov
Integrative Analysis: The true power of omics lies in the integration of these different data types. By combining genomic, transcriptomic, proteomic, and metabolomic data, researchers can construct comprehensive models of how genetic variations lead to changes in protein function, which in turn alter metabolic pathways involving tetracosanoic acid. cardiff.ac.uk This integrated approach has been successfully applied to understand the role of transcription factors in regulating lipid metabolism, including the levels of sphingolipids that contain tetracosanoic acid. cardiff.ac.uk A multi-omics investigation into the mechanism of action of an anti-tubercular fatty acid analog demonstrated its disruptive effect on mycolic acid biosynthesis, a pathway involving tetracosanoic acid derivatives. nih.gov
Table 1: Examples of Integrative Omics Studies Involving Tetracosanoic Acid
| Omics Approach | Biological System/Disease | Key Findings Related to Tetracosanoic Acid | Reference |
| Metabolomics & Transcriptomics | Oil Palm Fruit Development | Identified key enzyme genes (e.g., ACSL) correlated with free fatty acid content, including tetracosanoic acid. | mdpi.com |
| Proteomics & Metabolomics | Acne Pathogenesis | Revealed that cryptotanshinone (B1669641) treatment up-regulated down-regulated tetracosanoic acid levels in a rat model of acne. | frontiersin.org |
| Multi-omics (Proteomics, Metabolomics, Lipidomics) | Tuberculosis Research | Showed that a fatty acid analog disrupts mycolic acid biosynthesis, which involves tetracosanoic acid, in Mycobacterium smegmatis. | nih.gov |
| Metabolomics | Pancreatic Cancer Risk | Found that higher pre-diagnostic levels of tetracosanoic acid were associated with a significantly lower risk of pancreatic cancer. | nih.gov |
| Metabolomics | Parkinson's Disease | Identified elevated levels of tetracosanoic acid in the exhaled breath of Parkinson's disease patients, suggesting its potential as a non-invasive biomarker. | medrxiv.org |
Advanced Imaging Techniques for In Situ Visualization of Tetracosanoic Acid and its Metabolism
Recent advancements in mass spectrometry imaging (MSI) are enabling the direct visualization of tetracosanoic acid and other lipids within tissues and even single cells, providing unprecedented insights into their spatial distribution and metabolism. springermedizin.denih.gov These label-free techniques overcome the limitations of traditional methods that often require homogenization of tissues, which results in the loss of spatial information.
Several MSI techniques are being utilized, each with its own strengths:
Matrix-Assisted Laser Desorption/Ionization (MALDI)-MSI: Offers a broad detectable mass range, making it suitable for imaging a wide variety of molecules, including lipids. springermedizin.de Improvements in MALDI technology have enhanced spatial resolution, allowing for single-cell analysis. nih.gov
Desorption Electrospray Ionization (DESI)-MSI: An ambient ionization technique that is particularly useful for analyzing small molecules on surfaces. springermedizin.de
Secondary Ion Mass Spectrometry (SIMS): Provides very high spatial resolution, down to the sub-micrometer scale, making it ideal for subcellular imaging. springermedizin.de Time-of-flight SIMS (ToF-SIMS) has been used to create 3D molecular images of the stratum corneum, revealing the distinct distribution of very-long-chain fatty acids like tetracosanoic acid. researchgate.net
Raman Imaging: A label-free optical imaging technique that can visualize the distribution of different molecular components within single cells based on their vibrational spectra. mdpi.com It has been used to track the uptake and accumulation of fatty acids in different cellular organelles. mdpi.com
These imaging techniques are being applied to study the role of tetracosanoic acid in various biological contexts. For instance, MSI has been used to investigate age-related changes in the lipid composition of human skin, revealing an increase in tetracosanoic acid in photo-aged skin. nih.gov In cancer research, Raman imaging is being used to study how different fatty acids are metabolized by normal and cancerous colon cells. mdpi.com
The ability to visualize the in situ localization of tetracosanoic acid and its metabolic products is crucial for understanding its function in cellular structures and its role in pathological processes.
Exploration of Tetracosanoic Acid's Role in Microbiome-Host Interactions
The gut microbiota plays a significant role in host metabolism, including the processing of dietary lipids. mdpi.com Emerging research is beginning to explore the intricate interactions between the gut microbiome and tetracosanoic acid, investigating how gut bacteria can influence its levels and how, in turn, tetracosanoic acid may modulate the composition and function of the microbiota.
The gut microbiota can metabolize various fatty acids, producing a range of bioactive molecules that can impact host health. nih.govrsc.org For example, certain gut bacteria can convert linoleic acid into conjugated linoleic acid (CLA), which has been shown to have various physiological effects. cambridge.orgrsc.org While the direct metabolism of tetracosanoic acid by the gut microbiota is not yet well-characterized, it is plausible that such interactions occur, given the vast metabolic potential of these microorganisms. cambridge.org
The composition of the gut microbiota can be influenced by dietary fat intake. mdpi.com Diets rich in certain types of fatty acids can promote the growth of beneficial bacteria, while others can lead to dysbiosis, an imbalance in the gut microbial community. mdpi.com It is therefore conceivable that the presence of tetracosanoic acid in the diet or its endogenous production could shape the gut microbial ecosystem.
The metabolites produced by the gut microbiota, such as short-chain fatty acids (SCFAs), can have far-reaching effects on the host, influencing everything from gut barrier function to immune responses and even brain function. frontiersin.orgnih.govmdpi.comfrontiersin.org Understanding how tetracosanoic acid might influence the production of these key microbial metabolites is an important area for future research.
Development of Novel Tetracosanoic Acid-Based Therapeutics and Diagnostics
The growing understanding of tetracosanoic acid's involvement in various physiological and pathological processes has opened up new avenues for the development of novel therapeutics and diagnostics.
Diagnostic Biomarkers: As highlighted by numerous metabolomics studies, altered levels of tetracosanoic acid have been associated with a range of diseases, making it a promising candidate for a diagnostic biomarker. frontiersin.orgmedrxiv.orgnih.gov For instance, elevated levels of tetracosanoic acid in exhaled breath could potentially serve as a non-invasive diagnostic marker for Parkinson's disease. medrxiv.org Similarly, its altered concentrations in plasma may aid in the early detection of ovarian and pancreatic cancers. frontiersin.orgnih.gov The analysis of fatty acids in urinary extracellular vesicles is another emerging area, with tetracosanoic acid methyl ester being identified as a highly abundant compound, suggesting its potential as a disease indicator. utm.my
Therapeutic Targets and Strategies: The enzymes and pathways involved in tetracosanoic acid metabolism represent potential targets for therapeutic intervention. In diseases characterized by the accumulation of VLCFAs, such as X-linked adrenoleukodystrophy, strategies aimed at reducing tetracosanoic acid levels are being explored. medchemexpress.com Conversely, in conditions where lower levels of tetracosanoic acid are associated with adverse outcomes, therapeutic approaches might focus on restoring its normal concentrations.
The unique properties of fatty acids are also being leveraged for drug delivery. Fatty Acid-Oligonucleotide Conjugation (FOC) is a technology that attaches fatty acid molecules to therapeutic oligonucleotides (like siRNA or ASO) to improve their delivery to specific tissues. creative-biogene.com While not specific to tetracosanoic acid, this approach highlights the potential of using fatty acids to enhance the efficacy of novel therapies.
Table 2: Potential Diagnostic and Therapeutic Applications of Tetracosanoic Acid
| Application Area | Specific Example | Potential Role of Tetracosanoic Acid | Reference |
| Diagnostics | Parkinson's Disease | Elevated levels in exhaled breath as a non-invasive biomarker. | medrxiv.org |
| Ovarian Cancer | Altered plasma levels as a potential diagnostic marker. | frontiersin.org | |
| Pancreatic Cancer | Lower pre-diagnostic levels associated with reduced risk. | nih.gov | |
| Urinary Biomarkers | High abundance in urinary extracellular vesicles suggests potential as a disease indicator. | utm.my | |
| Therapeutics | Drug Delivery | Fatty Acid-Oligonucleotide Conjugation (FOC) for targeted delivery of RNA-based therapies. | creative-biogene.com |
Ethical Considerations and Translational Research Challenges
As research into tetracosanoic acid and its role in human disease progresses from basic science to clinical applications, it is crucial to address the associated ethical considerations and translational research challenges.
Ethical Considerations:
Informed Consent: When conducting clinical studies involving the measurement of tetracosanoic acid as a biomarker or the testing of new therapies, it is paramount to obtain informed consent from participants. This includes clearly communicating the purpose of the research, potential risks and benefits, and how their data will be used and protected.
Genetic Testing: In diseases where abnormal tetracosanoic acid levels are linked to specific genetic mutations (e.g., X-linked adrenoleukodystrophy), ethical issues surrounding genetic testing, such as the potential for genetic discrimination and the psychological impact on individuals and families, must be carefully considered.
Data Privacy and Sharing: The large datasets generated by omics studies require robust measures to protect patient privacy while also facilitating data sharing among researchers to accelerate scientific progress.
Translational Research Challenges: Translational research aims to bridge the gap between basic scientific discoveries and their application in clinical practice and public health. ed.gov This process is often described in phases, from T1 (bench to bedside) to T4 (translation to population health and policy). ed.gov
Funding: A significant challenge in translational research is securing adequate funding, as a large proportion of research funding tends to be focused on basic science (T1 research). ed.gov
Communication: Effective communication of research findings to all relevant stakeholders, including clinicians, patients, policymakers, and the public, is essential for successful translation but is often a weak point in the research pipeline. ed.gov
Validation of Biomarkers: While many potential biomarkers are identified in initial studies, rigorous validation in larger, independent cohorts is necessary before they can be used in clinical practice. This can be a lengthy and expensive process.
Drug Development: The development of new drugs targeting tetracosanoic acid metabolism is a complex, high-risk, and costly endeavor. Many promising compounds fail during preclinical or clinical development.
Regulatory Hurdles: New diagnostics and therapeutics must undergo a stringent regulatory approval process to ensure their safety and efficacy before they can be made available to patients.
Addressing these ethical and translational challenges will be critical for realizing the full potential of tetracosanoic acid research to improve human health.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing and purifying tetracosanoic acid in laboratory settings?
- Methodological Answer : Tetracosanoic acid (C24:0) is typically synthesized via hydrolysis of triglycerides from natural sources (e.g., plant waxes) or through fatty acid elongation using enzymatic pathways. Purification often involves recrystallization from ethanol or acetone, followed by column chromatography (silica gel, hexane:ethyl acetate gradient). Purity validation requires gas chromatography (GC) or high-performance liquid chromatography (HPLC) with flame ionization detection, targeting ≥98% purity as per reagent-grade standards .
Q. How can researchers confirm the structural identity of tetracosanoic acid using spectroscopic methods?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation. Key NMR signals include a triplet at δ 2.35 ppm (COOH adjacent -CH₂-) and a singlet for the terminal methyl group at δ 0.88 ppm. Fourier-transform infrared spectroscopy (FTIR) should show a strong carbonyl (C=O) stretch at ~1700 cm⁻¹. Cross-referencing with the NIST Chemistry WebBook ensures alignment with published spectral data .
Q. What are the best practices for handling and storing tetracosanoic acid to prevent degradation?
- Methodological Answer : Due to its high melting point (84–86°C), tetracosanoic acid should be stored in airtight containers at 0–6°C to avoid oxidation. For long-term storage, inert gas purging (argon or nitrogen) is recommended. Stability tests via periodic GC analysis can monitor degradation products like peroxides .
Advanced Research Questions
Q. How can contradictory data on tetracosanoic acid’s biological activity (e.g., antimicrobial vs. inert effects) be resolved in lipidomics studies?
- Methodological Answer : Contradictions often arise from variability in experimental models (e.g., bacterial strains, lipid concentrations). Researchers should:
- Conduct dose-response assays across multiple cell lines.
- Use lipidomics mass spectrometry (LC-MS/MS) to quantify incorporation into cellular membranes.
- Apply meta-analysis frameworks (e.g., PRISMA guidelines) to systematically compare studies, adjusting for confounding variables like solvent carriers .
Q. What statistical approaches are suitable for analyzing correlations between tetracosanoic acid levels and metabolic disorders in cohort studies?
- Methodological Answer : Multivariate regression models should control for covariates (age, BMI, diet). For non-linear relationships, generalized additive models (GAMs) or machine learning algorithms (random forests) can identify thresholds. Sensitivity analyses must address lipid extraction variability (e.g., Folch vs. Bligh-Dyer methods) .
Q. How can researchers design experiments to address tetracosanoic acid’s low solubility in aqueous systems for drug delivery applications?
- Methodological Answer : Solubility enhancement strategies include:
- Nanoparticle encapsulation : Use lipid-polymer hybrids (e.g., PLGA nanoparticles) with emulsification-solvent evaporation.
- Cyclodextrin complexation : Phase solubility studies (Higuchi method) to determine binding constants.
- In vitro release assays : Dialysis membrane method with sink conditions, validated by HPLC .
Data Contradiction and Validation
Q. What methodologies reconcile discrepancies in reported melting points (84–86°C vs. 88–90°C) for tetracosanoic acid?
- Methodological Answer : Variations arise from impurities or polymorphic forms. Researchers should:
- Perform differential scanning calorimetry (DSC) at controlled heating rates (2–5°C/min).
- Compare results with certified reference materials (CRMs) from NIST or Sigma-Aldrich.
- Publish raw DSC thermograms to enable cross-lab reproducibility .
Q. How can lipidomics studies differentiate tetracosanoic acid from co-eluting isomers in mass spectrometry?
- Methodological Answer : Use high-resolution mass spectrometry (HRMS) with a Q-Exactive Orbitrap (resolution >140,000). Employ MS/MS fragmentation (CID or HCD) to isolate m/z 369.36 [M+H]⁺ and confirm via characteristic fragments (e.g., m/z 313.3 for neutral loss of CO₂). Ion mobility spectrometry (IMS) adds separation by collision cross-section .
Tables for Methodological Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
